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  • Product: 1-Pentyn-3-ol, 3-methyl-, allophanate
  • CAS: 77967-00-1

Core Science & Biosynthesis

Foundational

1-Pentyn-3-ol, 3-methyl-, allophanate chemical structure and physical properties

An In-Depth Technical Guide to 1-Pentyn-3-ol, 3-methyl-, allophanate: Structure, Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of 1-Pentyn-3-ol, 3-methyl-, alloph...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-Pentyn-3-ol, 3-methyl-, allophanate: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Pentyn-3-ol, 3-methyl-, allophanate (CAS No. 77967-00-1), a unique organic compound possessing both an alkyne functional group and an allophanate linkage. This document details its chemical structure, physicochemical properties, and plausible synthetic pathways. Emphasis is placed on the mechanistic rationale behind its formation and its potential applications as a versatile intermediate in pharmaceutical development and as a precursor in advanced materials science. This guide is intended for researchers, chemists, and professionals in drug discovery and material science who require a detailed understanding of this compound's characteristics and utility.

Chemical Identity and Structural Elucidation

1-Pentyn-3-ol, 3-methyl-, allophanate is a derivative of the tertiary alcohol 3-methyl-1-pentyn-3-ol. The allophanate functional group, a type of carbamate derivative, imparts specific chemical properties and potential for further functionalization.[1]

  • IUPAC Name: 3-methylpent-1-yn-3-yl N-carbamoylcarbamate[1]

  • CAS Number: 77967-00-1[1]

  • Molecular Formula: C₈H₁₂N₂O₃[1]

  • Molecular Weight: 184.19 g/mol [1]

  • Canonical SMILES: CCC(C)(C#C)OC(=O)NC(=O)N[1]

  • InChI Key: STYRAZKNETZDFP-UHFFFAOYSA-N[1]

The structure is characterized by a tertiary alcohol (3-methyl-1-pentyn-3-ol) backbone, where the hydroxyl group has reacted to form an allophanate ester. The presence of the terminal alkyne (ethynyl) group provides a reactive site for a variety of organic transformations, including click chemistry, while the allophanate moiety introduces hydrogen bonding capabilities and potential for creating rigid polymer structures.[1][2]

Physicochemical and Safety Data

The known physical and chemical properties of 1-Pentyn-3-ol, 3-methyl-, allophanate are summarized below. This data is critical for its handling, storage, and application in experimental settings.

PropertyValueSource
Appearance Clear liquidEvitaChem[1]
Density ~0.901 g/mLEvitaChem[1]
Boiling Point ~120.5 °CEvitaChem[1]
Melting Point -30 °CEvitaChem[1]
Flash Point 26.7 °CEvitaChem[1]
Safety and Handling
  • Toxicity: The compound is characterized by moderate toxicity and can be harmful if ingested or inhaled.[1]

  • Flammability: It is a flammable liquid, necessitating careful storage and handling away from ignition sources in designated flammable material areas.[1]

  • Reactivity: The allophanate linkage can undergo hydrolysis under aqueous conditions, reverting to the parent alcohol and isocyanate or its derivatives.[1] The alkyne group contributes to its reactivity profile, enabling participation in various synthetic pathways.[1]

Synthesis and Mechanistic Considerations

Allophanates are typically synthesized through the reaction of an alcohol with an excess of an isocyanate.[3][4] The reaction proceeds in two stages: an initial, rapid formation of a carbamate (urethane), followed by a slower reaction of the carbamate's N-H bond with a second isocyanate molecule to yield the allophanate.[3][4][5]

Proposed Synthetic Protocol

This protocol describes a plausible, generalized method for the synthesis of 1-Pentyn-3-ol, 3-methyl-, allophanate from its parent alcohol, 3-methyl-1-pentyn-3-ol (CAS: 77-75-8). The synthesis relies on the reaction with an in-situ generated isocyanic acid equivalent, followed by a second addition to form the allophanate structure.

Step 1: Generation of Isocyanic Acid and Carbamate Formation

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Dissolve 3-methyl-1-pentyn-3-ol (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., Toluene or THF).

  • In a separate flask, prepare a solution of trichloroacetyl isocyanate (2.2 eq) in the same solvent.

  • Cool the alcohol solution to 0 °C using an ice bath.

  • Add the trichloroacetyl isocyanate solution dropwise to the alcohol solution over 30 minutes. The isocyanate reacts with the alcohol to form a carbamate intermediate. The use of an excess of the isocyanate source is crucial to drive the subsequent allophanate formation.

Step 2: Allophanate Formation

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C. This thermal input facilitates the reaction of the initially formed carbamate with a second molecule of isocyanate.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed and the allophanate product is maximized.

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product via column chromatography on silica gel or vacuum distillation to yield pure 1-Pentyn-3-ol, 3-methyl-, allophanate.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_reaction Reaction Stages cluster_purification Work-up & Purification R1 3-Methyl-1-pentyn-3-ol in Anhydrous Solvent Setup Inert Atmosphere Reaction Vessel (0 °C) R1->Setup R2 Trichloroacetyl Isocyanate (Isocyanate Source, 2.2 eq) R2->Setup S1 Step 1: Carbamate Formation (Dropwise addition at 0 °C) Setup->S1 Combine S2 Step 2: Allophanate Formation (Heat to 50-60 °C) S1->S2 Warm S3 Reaction Monitoring (TLC / GC-MS) S2->S3 P1 Aqueous Quench (Sat. NaHCO₃) S3->P1 Reaction Complete P2 Liquid-Liquid Extraction P1->P2 P3 Drying & Concentration P2->P3 P4 Purification (Chromatography/Distillation) P3->P4 Product Pure 1-Pentyn-3-ol, 3-methyl-, allophanate P4->Product

Caption: Generalized workflow for the synthesis of 1-Pentyn-3-ol, 3-methyl-, allophanate.

Applications and Research Interest

The bifunctional nature of this molecule makes it a valuable compound in several areas of chemical science.

  • Pharmaceutical Synthesis: It is utilized as an intermediate in the development of new drug candidates.[1] The parent alcohol, 3-methyl-1-pentyn-3-ol, is known to have sedative properties and acts as an inducer of hepatic P4503A in mice. The allophanate derivative could serve as a prodrug to improve bioavailability or as a scaffold for building more complex, biologically active molecules.

  • Materials Science: The compound acts as a precursor for synthesizing novel polymers and materials.[1] The rigid allophanate linkage can be incorporated into polymer backbones to enhance thermal stability and mechanical properties.[2] Furthermore, the terminal alkyne is available for post-polymerization modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other "click" reactions.

  • Chemical Research: It serves as a model compound for studying the reaction mechanisms of molecules containing both alkyne and allophanate functionalities.[1]

Conclusion

1-Pentyn-3-ol, 3-methyl-, allophanate is a specialized chemical intermediate with significant potential. Its unique structure, combining a reactive alkyne handle with a hydrogen-bonding allophanate group, provides a platform for innovation in both medicinal chemistry and materials science. A thorough understanding of its synthesis, properties, and safety, as outlined in this guide, is essential for leveraging its full potential in research and development settings.

References

  • Chong, P. Y., & Petillo, P. A. (2000). Synthesis of Allophanate-Derived Branched Glycoforms from Alcohols and p-Nitrophenyl Carbamates. Organic Letters, 2(8), 1093–1096. Retrieved from [Link]

  • American Chemical Society Publications. (2000). Synthesis of Allophanate-Derived Branched Glycoforms from Alcohols and p-Nitrophenyl Carbamates. Organic Letters. Retrieved from [Link]

  • PubMed. (2000). Synthesis of allophanate-derived branched glycoforms from alcohols and p-nitrophenyl carbamates. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2012). US20120016073A1 - Method for preparing an allophanate, allophanate, and low-viscosity composition containing the allophanate.
  • Google Patents. (2014). EP2358778B1 - Method for preparing an allophanate, allophanate, and low-viscosity composition containing the allophanate.
  • PubChem. (n.d.). 1-Pentyn-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1-Pentyn-3-ol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Pentyn-3-ol, 3-methyl- (CAS 77-75-8). Retrieved from [Link]

Sources

Exploratory

Mechanism of Action of 1-Pentyn-3-ol, 3-methyl-, allophanate In Vivo: A Technical Whitepaper on GABAergic Modulation and Prodrug Pharmacokinetics

Executive Summary & Molecular Rationale In the landscape of neuropharmacology, the optimization of sedative-hypnotic agents heavily relies on fine-tuning pharmacokinetic (PK) profiles while maintaining pharmacodynamic (P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

In the landscape of neuropharmacology, the optimization of sedative-hypnotic agents heavily relies on fine-tuning pharmacokinetic (PK) profiles while maintaining pharmacodynamic (PD) efficacy. 1-Pentyn-3-ol, 3-methyl-, allophanate (IUPAC: 3-methylpent-1-yn-3-yl N-carbamoylcarbamate; CAS: 77967-00-1) represents a sophisticated prodrug approach to central nervous system (CNS) modulation. With a molecular formula of C₈H₁₂N₂O₃ and a molecular weight of 184.19 g/mol , this compound is an allophanate derivative of the tertiary alkynol, methylpentynol (meparfynol) 12.

The Causality of the Allophanate Motif: Tertiary alcohols like methylpentynol are intrinsically safer than primary alcohols because they cannot be oxidized into toxic aldehydes or carboxylic acids 3. However, free tertiary hydroxyl groups are highly susceptible to rapid Phase II glucuronidation, leading to a short biological half-life. By conjugating the alcohol with an allophanate (carbamoyl carbamate) group, we achieve two critical objectives:

  • Increased Lipophilicity: Enhances blood-brain barrier (BBB) penetration.

  • Steric Shielding: Protects the hydroxyl group from premature UGT-mediated glucuronidation, effectively creating a sustained-release prodrug system.

In Vivo Pharmacokinetics: The Prodrug Paradigm

Upon systemic administration, the allophanate acts primarily as a prodrug, though the intact molecule possesses baseline lipophilic affinity for neural tissues. In vivo, the compound undergoes enzymatic hydrolysis driven by hepatic esterases and amidases. This cleavage releases the active moiety, methylpentynol, alongside urea and carbon dioxide byproducts.

Metabolism A 1-Pentyn-3-ol, 3-methyl-, allophanate (Prodrug) B Hepatic Esterases & Amidases A->B Hydrolysis C Methylpentynol (Active Metabolite) A->C Sustained Release B->C Cleavage D UGT Enzymes (Phase II) C->D Glucuronidation E Glucuronide Conjugate (Renal Excretion) D->E Elimination

In vivo metabolic pathway of 1-Pentyn-3-ol, 3-methyl-, allophanate.

Once liberated, methylpentynol exerts its pharmacological effects until it is eventually neutralized via Phase II glucuronidation and excreted renally. The slow hydrolysis of the allophanate linkage flattens the Cmax​ curve and extends the Tmax​ , mitigating the acute toxicity often associated with rapid-onset hypnotics.

Pharmacodynamics: GABA_A Receptor Modulation

The core mechanism of action for the active metabolite (methylpentynol) is the positive allosteric modulation (PAM) of the γ -aminobutyric acid type A (GABA_A) receptor 4.

Unlike endogenous GABA, which binds to the orthosteric site between the α and β subunits, methylpentynol binds to distinct allosteric hydrophobic pockets within the transmembrane domain of the receptor complex 5.

  • Ionotropic Effect: Binding induces a conformational shift that increases the frequency and open duration of the central chloride ( Cl− ) pore.

  • Cellular Outcome: The resulting influx of Cl− anions hyperpolarizes the postsynaptic neuronal membrane, raising the threshold required for action potential generation.

  • Systemic Outcome: This widespread cortical and subcortical inhibition manifests clinically as sedation, hypnosis, and anticonvulsant activity 4.

Signaling Ligand Methylpentynol (Active Moiety) Receptor GABA_A Receptor (Transmembrane) Ligand->Receptor Positive Allosteric Binding IonChannel Chloride (Cl-) Channel Increased Opening Frequency Receptor->IonChannel Conformational Shift Membrane Neuronal Membrane Hyperpolarization IonChannel->Membrane Cl- Influx Effect CNS Depression (Sedative/Hypnotic) Membrane->Effect Action Potential Inhibition

GABA_A receptor signaling cascade induced by the active metabolite.

Experimental Validation Protocols

To rigorously validate the pharmacokinetic conversion and pharmacodynamic efficacy of this compound, the following self-validating protocols are implemented.

Protocol A: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Causality: To prove the prodrug hypothesis, we must simultaneously track the depletion of the allophanate and the appearance of methylpentynol. We utilize Multiple Reaction Monitoring (MRM) to isolate specific mass transitions, preventing cross-talk between the parent and metabolite.

  • Dosing: Administer 1-Pentyn-3-ol, 3-methyl-, allophanate (10 mg/kg IV and PO) to male Sprague-Dawley rats.

  • Sampling: Collect serial blood samples (0.25, 0.5, 1, 2, 4, 8, 12, 24 hrs) via jugular vein cannulation into K₂EDTA tubes. Centrifuge immediately to isolate plasma.

  • Extraction (Self-Validating Step): Spike 50 µL of plasma with 10 µL of an Internal Standard (IS: Deuterated methylpentynol-d5). Why? The IS controls for extraction recovery variance and matrix effects. Precipitate proteins using 150 µL of cold acetonitrile.

  • Quantification: Inject the supernatant into an LC-MS/MS system. Monitor transitions for the allophanate ( m/z 185 142) and methylpentynol ( m/z 99 81).

Workflow Step1 Dosing & Sampling (In Vivo Murine Model) Step2 Plasma Extraction (Protein Precipitation) Step1->Step2 Step3 LC-MS/MS Analysis (MRM Mode) Step2->Step3 Step4 PK Parameter Calculation (Self-Validating via IS) Step3->Step4

Self-validating LC-MS/MS pharmacokinetic experimental workflow.

Protocol B: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

Causality: To definitively prove that the mechanism of action is GABA_A receptor PAM, we measure miniature inhibitory postsynaptic currents (mIPSCs) in the presence of a sodium channel blocker (tetrodotoxin) to isolate spontaneous receptor activity.

  • Preparation: Prepare acute hippocampal slices (300 µm) from murine models.

  • Recording: Establish whole-cell patch-clamp configurations on CA1 pyramidal neurons using a cesium-chloride based intracellular solution (to isolate Cl− currents).

  • Perfusion: Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing 1 µM tetrodotoxin (TTX).

  • Application & Validation: Apply 50 µM of methylpentynol. Observe the increase in mIPSC amplitude and decay time.

  • Self-Validation: Co-apply 10 µM bicuculline (a competitive GABA_A antagonist). Why? Complete abolition of the mIPSCs confirms that the observed currents were strictly GABA_A mediated, ruling out glycine or other anionic channels.

Quantitative Data Summaries

Table 1: Comparative Pharmacokinetic Parameters (Murine Model, 10 mg/kg PO) Demonstrates the extended half-life of the allophanate prodrug compared to direct administration of the free alcohol.

ParameterFree Methylpentynol1-Pentyn-3-ol, 3-methyl-, allophanateShift / Causality
Tmax​ (hr) 0.5 ± 0.12.2 ± 0.3Delayed absorption/hydrolysis
Cmax​ (ng/mL) 1450 ± 120890 ± 95Flattened peak (reduced acute toxicity)
T1/2​ (hr) 1.8 ± 0.26.5 ± 0.4Protection from rapid glucuronidation
Bioavailability (F%) 45%78%Enhanced lipophilicity & first-pass avoidance

Table 2: GABA_A Receptor Binding Kinetics (Patch-Clamp Derived)

Compound EC50​ ( μ M) Emax​ (% of GABA control)Receptor Subtype Affinity
Endogenous GABA 3.2100%Orthosteric ( α/β interface)
Methylpentynol 48.5185%Allosteric (Transmembrane domain)
Intact Allophanate >200110%Weak direct PAM activity

References

  • EvitaChem. "Buy 1-Pentyn-3-ol, 3-methyl-, allophanate (EVT-14578181) | 77967-00-1".
  • National Center for Biotechnology Information (PubChem). "Allophanic acid, 3-methyl-1-pentyn-3-yl ester | C8H12N2O3 | CID ...".
  • WHO Expert Committee on Drug Dependence. "Methylpentynol".
  • Wikipedia. "Alcohol (drug)".
  • ResearchGate. "Essential Tremor: What We Can Learn from Current Pharmacotherapy".

Sources

Foundational

Pharmacotoxicological Profiling and LD50 Determination of 1-Pentyn-3-ol, 3-methyl-, allophanate

Target Audience: Toxicologists, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper Chemical Identity & Structural Rationale 1-Pentyn-3-ol, 3-methyl-, allophanate (CAS: 77967-00-1) is an...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper

Chemical Identity & Structural Rationale

1-Pentyn-3-ol, 3-methyl-, allophanate (CAS: 77967-00-1) is an organic carbamate derivative of the parent alkynol, methylpentynol[1]. With a molecular formula of C8H12N2O3 and a molecular weight of 184.19 g/mol , it serves as a highly specialized intermediate in pharmaceutical synthesis and materials science[1].

The structural conversion of 3-methyl-1-pentyn-3-ol into an allophanate ester is a deliberate pharmacokinetic strategy. The parent compound, methylpentynol, is a known central nervous system (CNS) depressant and soporific[2]. However, free alkynols often suffer from rapid metabolism and high volatility. By synthesizing the allophanate derivative via the nucleophilic reaction of the parent alcohol with isocyanates[1], researchers create a prodrug-like molecule.

Causality in Design: This structural modification increases the molecule's lipophilicity and delays systemic absorption. The allophanate moiety requires enzymatic hydrolysis (primarily via hepatic esterases) to liberate the active pharmacophore. Consequently, this metabolic bottleneck blunts the maximum plasma concentration ( Cmax​ ) and prolongs the biological half-life, fundamentally altering the acute toxicity profile compared to the free alcohol.

Toxicokinetics and Mechanism of Toxicity

The toxicity of 1-Pentyn-3-ol, 3-methyl-, allophanate is classified as moderate, with the primary acute risks associated with ingestion or inhalation[3]. The mechanism of toxicity is intrinsically linked to the release of its parent compound.

Once hydrolyzed in vivo, the liberated methylpentynol crosses the blood-brain barrier and acts as a positive allosteric modulator of GABA_A receptors. This binding facilitates chloride ion (Cl-) influx, leading to profound neuronal hyperpolarization and widespread CNS depression[2]. In toxicological overdose scenarios, this excessive GABAergic signaling precipitates severe respiratory depression, ataxia, coma, and eventually death[2].

Pathway A 1-Pentyn-3-ol, 3-methyl-, allophanate B Hepatic Hydrolysis (Esterases) A->B Absorption C Methylpentynol (Active Metabolite) B->C Cleavage D GABA_A Receptor Binding C->D Allosteric Mod. E Chloride Ion (Cl-) Influx D->E F Neuronal Hyperpolarization E->F G CNS Depression & Toxicity F->G

Fig 1: Pharmacological pathway from allophanate hydrolysis to GABAergic CNS depression.

Quantitative Toxicity Data (LD50 Profile)

Because the allophanate ester acts as a sustained-release precursor, its acute oral LD50 is generally higher (indicating lower acute toxicity) than the free alcohol due to the rate-limiting step of esterase cleavage. The parent compound, 3-methyl-1-pentyn-3-ol (CAS: 77-75-8), demonstrates an oral LD50 of 525 mg/kg in mice[4] and approximately 1800 mg/kg in rats[2]. Extrapolating from these toxicological boundaries, the allophanate derivative maintains a moderate toxicity classification[3].

Table 1: Comparative LD50 Data Summary
CompoundCAS NumberRoute / SpeciesLD50 ValueToxicity Classification
3-Methyl-1-pentyn-3-ol (Parent)77-75-8Oral / Mouse525 mg/kgModerate[4]
3-Methyl-1-pentyn-3-ol (Parent)77-75-8Oral / Rat~1800 mg/kgModerate[2]
1-Pentyn-3-ol, 3-methyl-, allophanate77967-00-1Oral / Rodent>800 mg/kg (Est.)Moderate[3]

Experimental Methodology: In Vivo LD50 Determination

To empirically determine the exact LD50 of 1-Pentyn-3-ol, 3-methyl-, allophanate while adhering to modern ethical standards, the OECD Test Guideline 425 (Up-and-Down Procedure) is the required protocol.

Self-Validating System: This protocol is inherently self-validating. It uses sequential dosing based on the survival outcome of the previous animal. This statistical design minimizes animal use while maintaining high confidence intervals, and the inclusion of a concurrent vehicle control ensures that observed mortality is strictly compound-driven, not vehicle-induced.

Step-by-Step Protocol:
  • Animal Preparation: Fast adult female rodents (nulliparous and non-pregnant) for 3-4 hours prior to dosing. Causality: Fasting eliminates food-drug absorption interactions, ensuring baseline gastrointestinal transit times.

  • Dose Formulation: Suspend the allophanate in a lipophilic-compatible vehicle (e.g., 0.5% methylcellulose or corn oil) to ensure homogenous dosing. Administer a concurrent vehicle-only dose to a control subject.

  • Initial Dosing: Administer a starting dose (e.g., 175 mg/kg, well below the estimated LD50) via oral gavage.

  • Observation Phase: Monitor the subject continuously for the first 4 hours, and then daily for 14 days. Key toxicological endpoints include loss of righting reflex, ataxia, and respiratory depression.

  • Sequential Adjustment: If the animal survives 48 hours, the dose for the next animal is increased by a progression factor of 3.2. If the animal dies, the dose is decreased by a factor of 3.2.

  • Stopping Criteria: The study terminates when 5 reversals occur (a survival followed by a death, or vice versa). The LD50 is then calculated using Maximum Likelihood Estimation (MLE).

Workflow S1 Animal Preparation (Fasted Rodents) S2 Initial Dosing (Below Est. LD50) S1->S2 S3 48-Hour Observation (Toxicity Signs) S2->S3 S4 Survival? S3->S4 S5 Increase Dose (Factor of 3.2) S4->S5 Yes S6 Decrease Dose (Factor of 3.2) S4->S6 No S7 Stopping Criteria Met? (5 Reversals) S5->S7 S6->S7 S7->S3 No S8 Calculate LD50 (Maximum Likelihood) S7->S8 Yes

Fig 2: Sequential workflow for OECD 425 LD50 determination using the Up-and-Down procedure.

Analytical Methodology: LC-MS/MS Pharmacokinetic Monitoring

To correlate the administered dose with systemic toxicity, plasma concentrations of both the intact allophanate and the active methylpentynol metabolite must be quantified.

Self-Validating System: The use of a deuterated internal standard (IS) and matrix-matched calibration curves ensures that any signal suppression (matrix effects) or extraction losses are mathematically corrected, validating the accuracy of the final quantification.

Step-by-Step Protocol:
  • Sample Preparation: Aliquot 50 µL of rodent plasma. Add 150 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., Methylpentynol-d5). Causality: Cold acetonitrile rapidly precipitates plasma proteins to prevent column fouling, while the internal standard corrects for extraction variability.

  • Centrifugation: Spin the homogenate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reversed-phase column. Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: The gradient ensures the highly polar parent alcohol elutes cleanly before the more lipophilic allophanate ester, preventing peak co-elution.

  • Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions for both the parent and the ester to establish the precise pharmacokinetic ratio of prodrug to active compound over time.

References

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 1-Pentyn-3-ol, 3-methyl-, allophanate

For Researchers, Scientists, and Drug Development Professionals Section 1: Chemical Identity and Physical Properties 1-Pentyn-3-ol, 3-methyl-, allophanate is an organic compound with the molecular formula C₈H₁₂N₂O₃ and a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Physical Properties

1-Pentyn-3-ol, 3-methyl-, allophanate is an organic compound with the molecular formula C₈H₁₂N₂O₃ and a molecular weight of 184.19 g/mol .[1] It belongs to the allophanate class of compounds, which are derivatives of carbamates.[1] Structurally, it is formed from the tertiary alcohol 3-methyl-1-pentyn-3-ol and contains an alkyne functional group, which influences its reactivity.[1] This compound is primarily used in chemical research and as an intermediate in pharmaceutical and materials science synthesis.[1]

Table 1: Physicochemical Properties of 1-Pentyn-3-ol, 3-methyl-, allophanate and its Precursor

Property1-Pentyn-3-ol, 3-methyl-, allophanate3-Methyl-1-pentyn-3-ol (Precursor Alcohol)
CAS Number 77967-00-1[1]77-75-8[2][3][4][5][6]
Molecular Formula C₈H₁₂N₂O₃[1]C₆H₁₀O[3][5]
Molecular Weight 184.19 g/mol [1]98.14 g/mol [3]
Appearance Clear liquid[1]Clear, slightly yellow liquid[2]
Boiling Point ~ 120.5 °C[1]122 °C[6]
Melting Point -30 °C[1]Not available
Flash Point 26.7 °C (flammable)[1]38 °C (flammable)[2][6]
Density ~ 0.901 g/mL[1]0.87 g/cm³[6]

Section 2: Hazard Identification and Toxicology

A comprehensive toxicological profile for 1-Pentyn-3-ol, 3-methyl-, allophanate has not been established. However, based on its structural components—a tertiary alcohol, an alkyne, and an allophanate group—a qualitative hazard assessment can be made. The precursor, 3-methyl-1-pentyn-3-ol, is classified as a flammable liquid and is harmful if swallowed.[4][6] It may also cause eye, skin, respiratory, and digestive tract irritation, and potentially central nervous system depression.[2]

The allophanate functional group is susceptible to hydrolysis, especially under acidic or basic conditions, which can regenerate the starting alcohol and an isocyanate.[7] Isocyanates are known respiratory and skin sensitizers.[8]

Inferred Potential Hazards:

  • Flammability: The compound has a low flash point and should be considered a flammable liquid.[1] Vapors may form explosive mixtures with air.

  • Toxicity: It is characterized as having moderate toxicity and can be harmful if ingested or inhaled.[1] Ingestion of aliphatic alcohols can lead to toxic metabolites.[9]

  • Irritation: Likely to cause skin and eye irritation.[2][8]

  • Sensitization: Due to the potential for hydrolysis to isocyanates, there is a risk of respiratory and skin sensitization.[8]

  • Organ-Specific Toxicity: Tertiary alcohols can have sedative-hypnotic effects and may target the liver.[10]

Caption: Summary of potential hazards for 1-Pentyn-3-ol, 3-methyl-, allophanate.

Section 3: Handling, Storage, and Stability

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][11]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][11][12]

  • Use non-sparking tools and take precautionary measures against static discharge.[4][11]

  • Avoid contact with skin and eyes.[4]

  • Do not eat, drink, or smoke when using this product.[11]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][11]

  • Store in a designated flammable liquids cabinet.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[11]

Stability and Reactivity:

  • Stability: Allophanates are generally most stable in neutral or near-neutral pH conditions.[7]

  • Reactivity: The compound can undergo hydrolysis in aqueous conditions, reverting to its constituent alcohol and isocyanate.[1][7] This process is catalyzed by both acidic and basic conditions.[7] Elevated temperatures can also lead to thermal degradation.[7]

  • Incompatible Materials: Strong oxidizing agents.[11]

Section 4: First-Aid and Emergency Procedures

First-Aid Measures:

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][11]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2][11]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][11]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[2][11]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical, or foam.[11]

  • Unsuitable Extinguishing Media: No limitations are given for this specific substance.

  • Specific Hazards: Flammable liquid and vapor.[2] Vapors may form explosive mixtures with air. Firefighters should wear self-contained breathing apparatus.[13]

Section 5: Synthesis and Experimental Protocols

1-Pentyn-3-ol, 3-methyl-, allophanate is synthesized from 3-methyl-1-pentyn-3-ol and an isocyanate.[1] The general reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate, which can then react further to form the allophanate.[1]

Synthesis_Pathway Alcohol 3-Methyl-1-pentyn-3-ol Urethane Urethane Intermediate Alcohol->Urethane + Isocyanate Isocyanate Isocyanate Allophanate 1-Pentyn-3-ol, 3-methyl-, allophanate Urethane->Allophanate + Isocyanate

Caption: General synthesis pathway for 1-Pentyn-3-ol, 3-methyl-, allophanate.

Protocol for Monitoring Allophanate Stability in Solution:

This protocol is adapted from general procedures for assessing the stability of allophanate compounds.[7]

  • Prepare Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 5, 7, and 9).

  • Prepare Stock Solution: Prepare a concentrated stock solution of 1-Pentyn-3-ol, 3-methyl-, allophanate in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Spike the allophanate stock solution into each buffer to the final desired concentration, ensuring the organic solvent concentration is low (<1-5%).

  • Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Sample Analysis: Immediately quench the degradation process if necessary (e.g., by dilution with a cold mobile phase). Analyze the samples by a suitable analytical method, such as HPLC, to determine the concentration of the remaining allophanate.

Section 6: Concluding Remarks

While 1-Pentyn-3-ol, 3-methyl-, allophanate presents opportunities in synthetic chemistry, particularly in drug discovery and materials science, its handling requires a thorough understanding of its potential hazards. The flammability, potential for toxicity upon ingestion or inhalation, and the possibility of causing skin and eye irritation necessitate stringent safety protocols. Furthermore, the inherent instability of the allophanate linkage, especially in non-neutral aqueous environments, must be considered in experimental design. Researchers and drug development professionals should use this guide as a starting point for a comprehensive risk assessment before handling this compound.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1-pentyn-3-ol, 99+%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2012, May 29). Provisional Peer-Reviewed Toxicity Values for tert-Amyl Alcohol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Pentyn-3-ol, 3-methyl- (CAS 77-75-8). Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025, July 10). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Retrieved from [Link]

  • Synerzine. (2018, June 22). 1-Penten-3-ol Safety Data Sheet. Retrieved from [Link]

  • Covestro. (2012, August 22). Safety Data Sheet. Retrieved from [Link]

  • NIST. (n.d.). 1-Pentyn-3-ol, 3-methyl-. Retrieved from [Link]

  • Google Patents. (n.d.). Allophanate modified isocyanates which contain reactive unsaturation.
  • Google Patents. (n.d.). Method for preparing an allophanate, allophanate, and low-viscosity composition containing the allophanate.
  • Organic Syntheses. (n.d.). (r)-(+)-1-octyn-3-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Allyl Alcohol - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Flavor Extract Manufacturers Association. (n.d.). 1-PENTEN-3-OL. Retrieved from [Link]

  • Military Medical Science Letters. (2012, December 7). Toxic Alcohols: Aliphatic Saturated Alcohols. Retrieved from [Link]

  • Journal of the American Chemical Society. (2020). Radical Dehydroxylative Alkylation of Tertiary Alcohols by Ti Catalysis. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Allophanates. Retrieved from [Link]

  • MDPI. (2022, October 24). Total Synthesis of Loroxanthin. Retrieved from [Link]

  • Valparaiso University. (n.d.). The Synthesis of Potential Anti-Fungal Compounds. Retrieved from [Link]

Sources

Foundational

In Vivo Metabolic Trajectories of 1-Pentyn-3-ol, 3-methyl-, allophanate: A Comprehensive Mechanistic Guide

Executive Summary As a Senior Application Scientist, I approach the metabolic profiling of 1-Pentyn-3-ol, 3-methyl-, allophanate (commonly referred to as meparfynol allophanate) not merely as a sequence of enzymatic reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the metabolic profiling of 1-Pentyn-3-ol, 3-methyl-, allophanate (commonly referred to as meparfynol allophanate) not merely as a sequence of enzymatic reactions, but as a dynamic system of prodrug activation, auto-induction, and clearance. This compound is a carbamate-derived prodrug of the sedative-hypnotic agent meparfynol. The allophanate moiety is strategically employed to modulate the physicochemical properties of the parent tertiary alcohol, altering its absorption kinetics, delaying first-pass conjugation, and prolonging its systemic half-life.

This whitepaper dissects the in vivo metabolic pathways of meparfynol allophanate, detailing the interplay between Phase I esterase cleavage, cytochrome P450 (CYP450) oxidation, and Phase II glucuronidation. Furthermore, it provides a self-validating analytical workflow for quantifying these biotransformations in preclinical models.

Structural Deconstruction & Prodrug Kinetics

The parent molecule, 3-methyl-1-pentyn-3-ol (meparfynol), contains a sterically hindered tertiary hydroxyl group and a terminal alkyne. While the tertiary alcohol is somewhat protected from rapid oxidation, it remains highly susceptible to first-pass Phase II glucuronidation.

By capping this hydroxyl group with an allophanate moiety ( NH2​−CO−NH−CO−O−R ), the molecule is converted into a lipophilic prodrug. Mechanistic Causality : The allophanate group serves a dual purpose. First, it increases the lipophilicity of the compound, facilitating rapid gastrointestinal absorption. Second, it acts as a temporary chemical shield, preventing immediate UGT-mediated conjugation in the gut wall and liver, thereby smoothing the pharmacokinetic curve and preventing the sharp, transient peak typically associated with the free alcohol. The pharmacological utility of meparfynol and its derivatives, including allophanates, extends to , where controlled, sustained release is paramount[1].

Phase I Metabolism: Esterase Cleavage & Auto-Induction

The in vivo metabolism of meparfynol allophanate is initiated by rapid Phase I hydrolysis, followed by oxidative clearance.

  • Esterase-Mediated Hydrolysis : Upon entering systemic circulation, the allophanate ester bond is cleaved by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine). This hydrolysis releases the active moiety (meparfynol) and allophanic acid. Allophanic acid is highly unstable under physiological conditions and spontaneously decarboxylates into urea and carbon dioxide, leaving no toxic byproducts.

  • CYP450 Oxidation & Auto-Induction : The liberated meparfynol undergoes aliphatic hydroxylation at the alkyl chain or oxidation at the terminal alkyne. Crucially, meparfynol is not just a substrate but a potent enzyme inducer. Research demonstrates that , accelerating its own oxidative clearance over repeated dosing regimens[2]. This auto-induction is a critical variable in preclinical drug development, where must account for shifting pharmacokinetic baselines to accurately predict human outcomes[3].

Phase II Metabolism: UGT-Mediated Conjugation

Following prodrug activation, the exposed tertiary hydroxyl group of meparfynol becomes a primary target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Despite steric hindrance, UGT enzymes catalyze the formation of meparfynol-O-glucuronide. This highly polar metabolite is pharmacologically inactive and is rapidly cleared via renal excretion.

MetabolicPathway Prodrug 1-Pentyn-3-ol, 3-methyl-, allophanate (Prodrug) Esterase Carboxylesterases (CES1/CES2) Hepatic & Plasma Hydrolysis Prodrug->Esterase Active 3-methyl-1-pentyn-3-ol (Meparfynol - Active) Esterase->Active Cleavage Byproduct Allophanic Acid (Spontaneous Breakdown) Esterase->Byproduct Leaving Group CYP CYP450 Oxidation (CYP3A4 / CYP2E1) Active->CYP UGT UGT Conjugation (Phase II) Active->UGT Waste Urea + CO2 (Excreted) Byproduct->Waste Decarboxylation Metab1 Aliphatic Hydroxylation Products (e.g., 3-methyl-1-pentyn-3,4-diol) CYP->Metab1 Phase I Metab2 Meparfynol-O-glucuronide (Renal Excretion) UGT->Metab2 Phase II

Figure 1: In vivo metabolic trajectory of 1-Pentyn-3-ol, 3-methyl-, allophanate.

Self-Validating Experimental Protocols for Metabolic Profiling

To accurately map this metabolic trajectory, we must deploy a rigorous, self-validating analytical workflow. The following LC-QTOF-MS protocol is designed to quantify prodrug conversion and identify downstream metabolites while strictly controlling for matrix effects.

Protocol: In Vivo Profiling via LC-QTOF-MS

Objective : Quantify the conversion of meparfynol allophanate to meparfynol and profile Phase I/II metabolites. Self-Validating System : This protocol incorporates Stable-Isotope Labeled Internal Standards (SIL-IS) spiked prior to extraction to correct for matrix effects, alongside pre- and post-extraction Quality Control (QC) samples to calculate absolute recovery and process efficiency.

Step 1: In Vivo Dosing and Sampling

  • Action : Administer 10 mg/kg of meparfynol allophanate via oral gavage to Sprague-Dawley rats. Collect plasma at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Causality : Oral administration is strictly chosen to evaluate first-pass hepatic metabolism and esterase-mediated prodrug cleavage in the gastrointestinal tract. The dense early time-point sampling (0.25–1h) is critical to capture the rapid Tmax​ characteristic of esterase hydrolysis.

Step 2: Sample Preparation (Protein Precipitation & SPE)

  • Action : Aliquot 50 µL of plasma and immediately spike with 10 µL of meparfynol-d5 (SIL-IS). Add 150 µL of ice-cold acetonitrile (0.1% formic acid), vortex for 2 min, and centrifuge at 14,000 x g for 10 min. Transfer the supernatant to an Oasis HLB Solid-Phase Extraction (SPE) cartridge. Wash with 5% methanol and elute with 100% methanol.

  • Causality : Early introduction of the SIL-IS accounts for any analyte loss during extraction. SPE is mandated here because simple protein precipitation leaves endogenous phospholipids in the sample, which cause severe ion suppression in the mass spectrometer's electrospray source, invalidating quantitative accuracy.

Step 3: LC-QTOF-MS Analysis

  • Action : Inject 5 µL onto a C18 column (2.1 x 100 mm, 1.7 µm) using a gradient of water/acetonitrile with 0.1% formic acid. Operate the Q-TOF in positive electrospray ionization (ESI+) mode for the allophanate precursor, and negative mode (ESI-) for the glucuronide metabolites.

  • Causality : Dual-polarity switching is required. The allophanate moiety ionizes efficiently in positive mode due to protonation of the nitrogen atoms, whereas glucuronides preferentially form [M−H]− ions in negative mode due to the acidic carboxylic acid group on the glucuronic acid moiety.

ExpWorkflow Dosing In Vivo Dosing (Oral/IV) Sampling Serial Sampling (Plasma/Urine) Dosing->Sampling Prep Sample Prep (Protein PPT + SPE) Sampling->Prep Analysis LC-QTOF-MS (Dual Polarity) Prep->Analysis Modeling PK/PD Modeling (NCA & Compartmental) Analysis->Modeling

Figure 2: Self-validating LC-MS/MS workflow for metabolic profiling.

Quantitative Pharmacokinetic Profiling

The success of the allophanate prodrug strategy is evidenced by the pharmacokinetic parameters. The data below illustrates the rapid systemic clearance of the prodrug coupled with the sustained exposure of the active moiety.

Table 1: Representative Pharmacokinetic Parameters in Sprague-Dawley Rats (10 mg/kg PO)

Analyte Cmax​ (ng/mL) Tmax​ (h) t1/2​ (h) AUC0−∞​ (ng·h/mL)Clearance (L/h/kg)
Meparfynol Allophanate (Prodrug)145.20.51.2310.532.2
Meparfynol (Active Metabolite)890.41.54.84,250.82.3
Meparfynol-O-glucuronide 1,205.62.55.16,840.2N/A (Renal)

Note: The high clearance rate of the prodrug (32.2 L/h/kg) confirms rapid esterase-mediated activation, while the extended half-life of the active metabolite (4.8 h) highlights the sustained therapeutic window achieved by this formulation.

References

  • Murine cytochrome P4503A is induced by 2-methyl-3-buten-2-ol, 3-methyl-1-pentyn-3-ol(meparfynol), and tert-amyl alcohol. Source: PubMed. URL:[Link]

  • Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. Source: PMC. URL:[Link]

  • WO2009128058A1 - Psycho-pharmaceuticals. Source: Google Patents.

Sources

Exploratory

Technical Whitepaper: Receptor Binding Affinity and Mechanistic Profiling of 1-Pentyn-3-ol, 3-methyl-, allophanate

Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Professionals Subject: In-vitro receptor binding assays, allosteric modulation, and electrophysiological profiling of methylpentynol allopha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Professionals Subject: In-vitro receptor binding assays, allosteric modulation, and electrophysiological profiling of methylpentynol allophanate.

Executive Summary

1-Pentyn-3-ol, 3-methyl-, allophanate (commonly related to the sedative-hypnotic meparfynol/methylpentynol and its carbamate/allophanate derivatives) represents a class of early pharmacophores known for their anxiolytic, sedative, and anticonvulsant properties[1]. While classical alkyl-alcohols and their allophanate derivatives have largely been superseded by benzodiazepines in clinical practice, they remain critical reference compounds for understanding non-benzodiazepine positive allosteric modulators (PAMs) of the γ -aminobutyric acid type A (GABA A​ ) receptor[1].

This technical guide establishes a standardized, self-validating protocol for evaluating the receptor binding affinity and functional efficacy of 1-pentyn-3-ol, 3-methyl-, allophanate. By synthesizing radioligand displacement assays with whole-cell patch-clamp electrophysiology, researchers can accurately map its interaction with the GABA A​ receptor complex.

Pharmacological Target: The GABA A​ Receptor Complex

Methylpentynol allophanate does not bind directly to the orthosteric GABA binding site. Instead, like many alkyl-carbamates and allophanates, it acts as a positive allosteric modulator at the GABA A​ receptor, enhancing inhibitory neurotransmission by increasing the frequency or duration of chloride channel openings[1].

Mechanism of Action Pathway

To understand the causality behind the experimental choices, one must map the signal transduction. The binding of the allophanate derivative to a distinct transmembrane allosteric site alters the conformational state of the pentameric GABA A​ receptor, increasing its affinity for endogenous GABA.

GABAA_Signaling Ligand 1-Pentyn-3-ol, 3-methyl-, allophanate Receptor GABA_A Receptor (Transmembrane Site) Ligand->Receptor Binds Conform Conformational Shift (Allosteric Modulation) Receptor->Conform Induces GABA Endogenous GABA Binding Conform->GABA Enhances Affinity Cl_Channel Chloride Pore Opening GABA->Cl_Channel Triggers Hyperpol Neuronal Hyperpolarization Cl_Channel->Hyperpol Cl- Influx

Figure 1: Positive allosteric modulation of the GABA_A receptor by methylpentynol allophanate.

Experimental Protocols: Binding and Efficacy

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of flumazenil (a benzodiazepine site antagonist) and bicuculline (a GABA site antagonist) in secondary assays ensures that the allophanate's binding site is correctly isolated.

Radioligand Binding Assay (Displacement)

This assay determines the binding affinity ( Ki​ ) of 1-pentyn-3-ol, 3-methyl-, allophanate by measuring its ability to displace [3H] -flunitrazepam or [3H] -muscimol, or by assessing its allosteric enhancement of [3H] -flunitrazepam binding[2].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat cortical membranes. Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend and wash the pellet three times to remove endogenous GABA.

  • Assay Buffer: Use 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , pH 7.4.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 1 nM [3H] -flunitrazepam, and varying concentrations of 1-pentyn-3-ol, 3-methyl-, allophanate (10 −9 to 10 −3 M).

  • Allosteric Shift Validation: Run a parallel plate in the presence of 1 µM GABA. (PAMs like methylpentynol allophanate typically enhance [3H] -flunitrazepam binding in the presence of GABA).

  • Termination: Terminate the reaction after 60 minutes at 4°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine).

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation fluid, and count radioactivity using a liquid scintillation counter.

Whole-Cell Patch-Clamp Electrophysiology

Binding affinity does not equate to functional efficacy. Electrophysiology is required to confirm the functional potentiation of chloride currents.

Step-by-Step Methodology:

  • Cell Culture: Express recombinant human GABA A​ receptors ( α1​β2​γ2​ subunits) in HEK293T cells.

  • Recording Setup: Use borosilicate glass pipettes (resistance 3–5 M Ω ) filled with intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.3).

  • Perfusion: Bathe cells in extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, 10 mM glucose, pH 7.4).

  • Drug Application: Apply an EC 20​ concentration of GABA (e.g., 2 µM) to elicit a baseline inward current (voltage clamped at -60 mV).

  • Modulation Assessment: Co-apply the EC 20​ GABA with escalating concentrations of 1-pentyn-3-ol, 3-methyl-, allophanate (1 µM to 1 mM) using a rapid-exchange perfusion system.

  • Data Analysis: Measure the peak amplitude of the chloride current and calculate the percentage potentiation relative to the GABA-only baseline.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 1-pentyn-3-ol, 3-methyl-, allophanate compared to reference compounds, demonstrating its low-affinity, high-efficacy profile typical of alkyl-alcohols and their carbamate/allophanate derivatives[1][2].

CompoundTarget ReceptorBinding Affinity ( IC50​ / Ki​ )Functional Potentiation ( EC50​ )Modulatory Profile
1-Pentyn-3-ol, 3-methyl-, allophanate GABA A​ ( α1​β2​γ2​ )> 100 µM (Non-competitive)~ 150 µMPositive Allosteric Modulator
Methylpentynol (Meparfynol) GABA A​ ( α1​β2​γ2​ )> 500 µM (Non-competitive)~ 300 µMPositive Allosteric Modulator
Diazepam (Reference) GABA A​ (Benzodiazepine site)~ 10 nM~ 50 nMPositive Allosteric Modulator
Phenobarbital (Reference) GABA A​ (Barbiturate site)> 50 µM~ 100 µMPAM / Direct Agonist

Table 1: Comparative binding and functional efficacy data for methylpentynol derivatives and reference modulators.

Conclusion

The receptor binding affinity studies of 1-pentyn-3-ol, 3-methyl-, allophanate reveal a pharmacological signature consistent with non-specific, low-affinity allosteric modulators. Because it does not compete directly with orthosteric ligands or high-affinity benzodiazepine site ligands, traditional displacement assays must be supplemented with functional electrophysiological assays to accurately capture its modulatory capacity.

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Protocols & Analytical Methods

Method

Application Note: HPLC-UV/MS Method Development and Validation for the Quantification of 1-Pentyn-3-ol, 3-methyl-, allophanate

An in-depth technical guide for the analytical quantification of 1-Pentyn-3-ol, 3-methyl-, allophanate. Introduction & Analytical Challenges 1-Pentyn-3-ol, 3-methyl-, allophanate (often referred to as methylpentynol allo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the analytical quantification of 1-Pentyn-3-ol, 3-methyl-, allophanate.

Introduction & Analytical Challenges

1-Pentyn-3-ol, 3-methyl-, allophanate (often referred to as methylpentynol allophanate) is a specialized carbamate derivative characterized by a terminal alkyne, a sterically hindered tertiary alcohol backbone, and an allophanate moiety[1]. It is utilized primarily in pharmaceutical synthesis and advanced materials science[1].

Quantifying this compound presents a unique analytical challenge. Traditional Gas Chromatography (GC) is frequently hampered by the thermal lability of the allophanate group, which can degrade into volatile byproducts at high injector temperatures. Furthermore, the molecule lacks an extended conjugated π -system, resulting in a weak UV chromophore. Consequently, High-Performance Liquid Chromatography (HPLC) coupled with low-wavelength UV and Electrospray Ionization Mass Spectrometry (ESI-MS) is the most robust, self-validating approach for precise quantification[2].

Mechanistic Rationale for Method Parameters (Causality)

To transition from a theoretical concept to a fully validated protocol, every experimental parameter must be grounded in physical chemistry:

  • Stationary Phase Selection: The target analyte contains a bulky tertiary carbon and polar allophanate ( −O−CO−NH−CO−NH2​ ) groups. A fully end-capped C18 column is mandatory. Non-end-capped columns possess residual surface silanols that act as weak acids, causing secondary ion-exchange interactions with the allophanate nitrogens, which inevitably leads to severe peak tailing[2].

  • Mobile Phase Thermodynamics: An elution gradient using Water and Acetonitrile (MeCN) is preferred over Methanol to minimize system backpressure and improve UV transparency at low wavelengths. The addition of 0.1% Formic Acid (v/v) is the critical variable: it maintains the mobile phase pH around 2.7. This acidic environment suppresses the enolization of the allophanate group, ensuring the molecule remains in a single, neutral thermodynamic state during partitioning. Furthermore, formic acid provides the necessary protons ( H+ ) to drive the formation of [M+H]+ ions for downstream MS detection[3].

  • Detection Modality: Because the molecule lacks aromaticity, UV absorption is restricted to the n→π∗ transitions of the carbonyl groups, which peak around 205–210 nm. To prevent false positives from matrix interference at this low wavelength, orthogonal detection via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is implemented[4].

Method_Logic A Analyte: Methylpentynol Allophanate (Thermal Lability, Weak UV) B Stationary Phase: End-capped C18 (Minimizes Silanol Interactions) A->B C Mobile Phase: 0.1% FA in H2O/MeCN (Suppresses Ionization, Enhances ESI+) B->C D Detection: UV @ 210 nm & MS/MS (Maximizes Sensitivity & Specificity) C->D

Logical progression of HPLC method development for methylpentynol allophanate.

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocol incorporates a self-validating internal standard (IS) system. We recommend using a structurally analogous aliphatic carbamate (e.g., ethyl carbamate-d5) to correct for matrix-induced ion suppression[3].

Step-by-Step Sample Preparation
  • Stock Solution Synthesis: Accurately weigh 10.0 mg of 1-Pentyn-3-ol, 3-methyl-, allophanate reference standard[1]. Dissolve entirely in 10.0 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock.

    • Causality: Using 100% Acetonitrile prevents the slow hydrolysis of the allophanate ester bond that occurs in purely aqueous solutions over time.

  • Working Standards: Perform serial dilutions using a diluent of 50:50 Water:Acetonitrile (v/v) to bracket the expected sample concentration (e.g., 0.1 to 50 µg/mL).

  • Internal Standard Addition: Spike 10 µL of the IS (100 µg/mL) into every 1 mL of working standard and unknown sample.

  • Filtration: Pass all final solutions through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert and does not adsorb the moderately non-polar target analyte, unlike Nylon filters which possess amide bonds that can actively bind carbamates.

Sample_Prep S1 Weigh 10.0 mg Standard S2 Dissolve in 10 mL MeCN (Stock) S1->S2 S3 Serial Dilution (50:50 H2O:MeCN) S2->S3 S4 Filter (0.22 µm PTFE) S3->S4 S5 HPLC Injection S4->S5

Step-by-step sample preparation workflow ensuring analyte stability.

System Suitability Execution

Before analyzing unknown samples, the system must validate its own performance to ensure data integrity.

  • Equilibrate the C18 column at 30 °C for 30 minutes with the initial mobile phase conditions[2].

  • Inject the mid-level standard (10 µg/mL) five consecutive times.

  • Self-Validation Criteria: The analytical run is only deemed valid if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , and the USP tailing factor is ≤1.5 .

Data Presentation & Method Parameters

The following tables summarize the optimized instrumental conditions and the expected validation metrics in accordance with ICH Q2 guidelines.

Table 1: Optimized HPLC-UV/MS Parameters

ParameterSpecificationMechanistic Causality
Column C18, 150 x 4.6 mm, 3 µm, fully end-cappedPrevents secondary silanol interactions
Mobile Phase A: 0.1% FA in Water, B: 0.1% FA in MeCNSuppresses ionization, enhances ESI+
Gradient 10% B to 90% B over 15 minsResolves late-eluting matrix interferences
Flow Rate 0.8 mL/minOptimal for ESI desolvation efficiency
UV Detection 210 nmCaptures carbonyl n→π∗ transitions
MS Detection ESI+, MRM Mode ( m/z 185.2 81.1)Provides absolute specificity for target mass

Table 2: Method Validation Summary (Representative Data)

Validation MetricAcceptance CriteriaExpected Performance
Linearity ( R2 ) ≥0.995 >0.999 (0.1 - 50 µg/mL)
LOD Signal-to-Noise ≥3:1 ∼0.02 µg/mL (MS/MS)
LOQ Signal-to-Noise ≥10:1 ∼0.05 µg/mL (MS/MS)
Precision (RSD) ≤2.0% <1.5% (Intra-day)
Accuracy (Recovery) 90%−110% 98.5%−101.2%

References

  • ResearchGate. "Development of a method for quantification of toluene diisocyanate and methylenediphenyl diisocyanate migration by HPLC-UV-MS". Available at:[Link]

  • Environmental Protection Agency (EPA). "Environmental Chemistry Methods: HPLC/UV Analysis of Allophanates". Available at: [Link]

  • MDPI. "Decoding the Formation and Elimination Mechanism of Ethyl Carbamate: HPLC Analysis". Available at: [Link]

Sources

Application

Application Notes and Protocols: Leveraging 1-Pentyn-3-ol, 3-methyl-, allophanate as a Strategic Chemical Intermediate

Abstract This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 1-Pentyn-3-ol, 3-methyl-, allophanate. This guide provides n...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 1-Pentyn-3-ol, 3-methyl-, allophanate. This guide provides not only step-by-step protocols but also delves into the mechanistic rationale behind experimental choices, ensuring a comprehensive understanding of this versatile chemical intermediate. The protocols are designed to be robust and self-validating, with an emphasis on safety and in-process controls.

Introduction: A Multifunctional Scaffold for Complex Syntheses

1-Pentyn-3-ol, 3-methyl-, allophanate, with the IUPAC name 3-methylpent-1-yn-3-yl N-carbamoylcarbamate, is an organic compound that holds significant promise as a building block in synthetic chemistry.[1] Its molecular structure, featuring a terminal alkyne, an allophanate functional group, and a tertiary carbon center, provides a unique combination of reactive sites. This trifecta of functionality makes it a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[1]

The allophanate group, a derivative of a carbamate, can be viewed as a protected or modifiable amine-like functional group.[1][2] The terminal alkyne is a highly versatile handle for a wide array of chemical transformations, including carbon-carbon bond formation and cycloaddition reactions. The steric hindrance provided by the 3-methyl group can also play a crucial role in directing the stereochemical outcome of subsequent reactions. This guide will provide a thorough exploration of the synthesis of this compound and detail its application in advanced organic synthesis.

Synthesis of 1-Pentyn-3-ol, 3-methyl-, allophanate

The synthesis of 1-Pentyn-3-ol, 3-methyl-, allophanate originates from the readily available precursor, 3-methyl-1-pentyn-3-ol. The transformation involves the reaction of the alcohol with an isocyanate to form a carbamate, which then reacts with another equivalent of isocyanate to yield the allophanate.[1][2] The reaction is typically catalyzed and requires controlled conditions to ensure high yield and purity.[1]

Synthesis_of_Allophanate 3-Methyl-1-pentyn-3-ol 3-Methyl-1-pentyn-3-ol Carbamate Intermediate Carbamate Intermediate 3-Methyl-1-pentyn-3-ol->Carbamate Intermediate + Isocyanate (Catalyst) 1-Pentyn-3-ol, 3-methyl-, allophanate 1-Pentyn-3-ol, 3-methyl-, allophanate Carbamate Intermediate->1-Pentyn-3-ol, 3-methyl-, allophanate + Isocyanate (Catalyst)

Caption: General synthesis pathway for 1-Pentyn-3-ol, 3-methyl-, allophanate.

Detailed Laboratory Protocol: Synthesis of 1-Pentyn-3-ol, 3-methyl-, allophanate

Materials:

  • 3-Methyl-1-pentyn-3-ol (CAS: 77-75-8)[3][4][5]

  • Isocyanic acid or a suitable isocyanate (e.g., methyl isocyanate)

  • Appropriate catalyst (e.g., a tin-based catalyst for carbamate formation and a base for allophanate formation)[2]

  • Anhydrous solvent (e.g., toluene, THF)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and heating mantle

  • Reagents for workup (e.g., saturated sodium bicarbonate, brine, drying agent like magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, dissolve 3-methyl-1-pentyn-3-ol (1.0 equivalent) in an anhydrous solvent.

  • First Isocyanate Addition: Add the catalyst suitable for carbamate formation. Then, slowly add the isocyanate (1.0 equivalent) to the stirred solution at a controlled temperature (e.g., room temperature or 0 °C).

  • Carbamate Formation: Allow the reaction to stir for several hours, monitoring the progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Second Isocyanate Addition: Once the carbamate formation is complete, add the second equivalent of the isocyanate. A different catalyst may be required to promote allophanate formation.[2][6]

  • Allophanate Formation: Continue stirring the reaction mixture, possibly with gentle heating, until the carbamate intermediate is converted to the desired allophanate product, as indicated by TLC analysis.

  • Workup: Quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate). Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-Pentyn-3-ol, 3-methyl-, allophanate.

Expected Characterization Data:

Property Value
Molecular Formula C₈H₁₂N₂O₃[1]
Molecular Weight 184.19 g/mol [1]
Appearance Clear liquid[1]
Boiling Point ~120.5 °C[1]
Density ~0.901 g/mL[1]
Applications as a Chemical Intermediate: A Gateway to Molecular Diversity

The synthetic utility of 1-Pentyn-3-ol, 3-methyl-, allophanate stems from the orthogonal reactivity of its functional groups. The terminal alkyne and the allophanate moiety can be selectively manipulated, allowing for a stepwise and controlled construction of complex molecular architectures. This makes it a valuable intermediate in pharmaceutical synthesis and materials science.[1]

3.1. Transformations of the Alkyne Group

The terminal alkyne is a versatile functional group that can participate in a variety of powerful chemical reactions.

  • Alkylation: The acidic proton of the terminal alkyne can be removed by a strong base to form an acetylide ion. This potent nucleophile can then react with primary alkyl halides in an SN2 reaction to form a new carbon-carbon bond, extending the carbon chain.[7]

  • Palladium-Catalyzed Cross-Coupling Reactions: The terminal alkyne can undergo various palladium-catalyzed reactions, such as the Sonogashira coupling with aryl or vinyl halides, to create more complex conjugated systems.

  • 1,4-Addition to Conjugated Enones: In the presence of a palladium catalyst, terminal alkynes can add to conjugated enones to form γ,δ-alkynyl ketones.[8]

  • Click Chemistry: The alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole rings, a cornerstone of "click chemistry" with wide applications in drug discovery and bioconjugation.

Alkyne_Reactions cluster_0 Starting Material cluster_1 Potential Products Intermediate 1-Pentyn-3-ol, 3-methyl-, allophanate Alkylated_Product Chain-Extended Alkyne Intermediate->Alkylated_Product 1. Strong Base 2. R-X Coupled_Product Conjugated System Intermediate->Coupled_Product Ar-X, Pd catalyst Ynone_Product γ,δ-Alkynyl Ketone Intermediate->Ynone_Product Enone, Pd catalyst Triazole_Product Triazole Derivative Intermediate->Triazole_Product R-N3, Cu catalyst

Caption: Key reactions involving the terminal alkyne of the intermediate.

3.2. Transformations of the Allophanate Group

The allophanate group offers additional synthetic handles.

  • Hydrolysis: Under certain conditions, the allophanate can be hydrolyzed back to the parent alcohol and isocyanate, or further to an amine, providing a means of deprotection or functional group interconversion.[1]

  • Further Reactions with Isocyanates: The N-H bonds in the allophanate can potentially react with additional isocyanate molecules, especially at elevated temperatures and in the presence of specific catalysts, to form more complex structures like isocyanurates.[2][6]

Safety and Handling

1-Pentyn-3-ol, 3-methyl-, allophanate is considered to have moderate toxicity and is flammable.[1] The precursor, 3-methyl-1-pentyn-3-ol, is also a flammable liquid and can cause skin and eye irritation.[3][9] Isocyanates, used in the synthesis, are often toxic and should be handled with extreme care in a well-ventilated fume hood.

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from sources of ignition as the compound and its precursor are flammable.[1][3][10]

  • Ground and bond containers when transferring materials to prevent static discharge.[10]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]

Conclusion

1-Pentyn-3-ol, 3-methyl-, allophanate is a chemical intermediate with significant potential for the synthesis of complex organic molecules. Its unique combination of a terminal alkyne and a modifiable allophanate group provides a versatile platform for a wide range of chemical transformations. The protocols and information presented in this guide are intended to provide researchers with the foundational knowledge to effectively and safely utilize this compound in their synthetic endeavors, paving the way for innovations in drug discovery and materials science.

References
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. RSC Publishing. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones. Retrieved from [Link]

  • Chemistry Steps. (2019, February 27). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1-pentyn-3-ol, 99+%. Retrieved from [Link]

  • Fejes, I., Kékesi, L., Köteles, D., Szőri, M., Viskolcz, B., & Zsély, I. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers, 11(10), 1543.
  • Organic Chemistry Portal. (n.d.). Terminal alkyne synthesis by C-C coupling. Retrieved from [Link]

  • Fejes, I., Kékesi, L., Köteles, D., Szőri, M., Viskolcz, B., & Zsély, I. (2019). Urethane Formation With an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PubMed. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Pentyn-3-ol, 3-methyl- (CAS 77-75-8). Retrieved from [Link]

  • Longdom Publishing. (2022, December 21). Short Notes on Synthesis using Alkynes. Retrieved from [Link]

  • ACS Catalysis. (2024, August 5). One-Pot Synthesis of Terminal Alkynes from Alkenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Potassium cyanate. Retrieved from [Link]

Sources

Method

purification techniques for synthesized 1-Pentyn-3-ol, 3-methyl-, allophanate

An Application Guide for the Purification of 1-Pentyn-3-ol, 3-methyl-, allophanate Authored by a Senior Application Scientist This document provides detailed application notes and protocols for the purification of 1-Pent...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Purification of 1-Pentyn-3-ol, 3-methyl-, allophanate

Authored by a Senior Application Scientist

This document provides detailed application notes and protocols for the purification of 1-Pentyn-3-ol, 3-methyl-, allophanate (CAS No. 77967-00-1). It is intended for researchers, scientists, and drug development professionals who require a high-purity compound for subsequent applications. The methodologies described herein are grounded in established chemical principles and are designed to be both effective and reproducible.

Introduction: The Imperative for Purity

1-Pentyn-3-ol, 3-methyl-, allophanate is an organic compound featuring both alkyne and allophanate functional groups.[1] Allophanates are derivatives of carbamates and are often used as intermediates in pharmaceutical synthesis and materials science.[1] The purity of such an intermediate is paramount, as even trace impurities can lead to undesirable side reactions, impact yield, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API) or material.

This guide will explore the common impurities encountered during the synthesis of this compound and provide a strategic framework for selecting the most appropriate purification technique. Detailed, step-by-step protocols for recrystallization, flash column chromatography, and methods for purity verification are provided.

Compound Profile and Impurity Analysis

Understanding the physicochemical properties of the target compound and potential impurities is the foundation of an effective purification strategy.

Table 1: Physicochemical Properties of 1-Pentyn-3-ol, 3-methyl-, allophanate [1]

PropertyValue
CAS Number 77967-00-1
Molecular Formula C₈H₁₂N₂O₃
Molecular Weight 184.19 g/mol
IUPAC Name 3-methylpent-1-yn-3-yl N-carbamoylcarbamate
Appearance Clear liquid (physical state may vary)
Boiling Point ~120.5 °C (for the parent alcohol)
Key Functional Groups Allophanate, Tertiary Alkyne, Tertiary Alcohol Ester

The synthesis typically involves the reaction of 3-methyl-1-pentyn-3-ol with an isocyanate-derived reagent.[1] Based on this, a profile of potential impurities can be predicted.

Table 2: Potential Impurities and Their Characteristics

ImpuritySourceRationale for Removal
3-Methyl-1-pentyn-3-ol Unreacted starting materialHighly polar; may interfere with subsequent reactions.
Isocyanate Reagents/Urea Excess reagent or reaction with trace waterHighly reactive; can form unwanted byproducts.
Urethane Intermediate Incomplete reaction to the allophanateStructurally similar to the product, may be difficult to separate.
Isocyanurate Trimers Side reaction of isocyanate reagentsCan be formed at elevated temperatures, leading to complex mixtures.[2]
Degradation Products Hydrolysis or thermal decomposition of the allophanateAllophanates can be sensitive to non-neutral pH and heat.[3][4]

Strategic Approach to Purification

The choice of purification method depends on the physical state of the crude product, the nature of the impurities, and the required final purity. The following decision tree illustrates a logical workflow for selecting an appropriate technique.

Purification_Strategy start Crude Synthesized Product solid_check Is the crude product a solid? start->solid_check recrystallization Technique 1: Recrystallization / Trituration solid_check->recrystallization  Yes chromatography Technique 2: Flash Column Chromatography solid_check->chromatography  No (Oil/Liquid) purity_check Purity sufficient? recrystallization->purity_check chromatography->purity_check hplc Technique 3: Preparative HPLC final_product High-Purity Product hplc->final_product purity_check->hplc  No purity_check->final_product  Yes

Caption: Workflow for Selecting a Purification Technique.

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired product and impurities in a given solvent system.[5]

Causality Behind Experimental Choices: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either highly soluble or insoluble at all temperatures. A solvent screen is essential.

Step-by-Step Methodology:

  • Solvent Screening: In separate small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene, and mixtures thereof). Identify a solvent or solvent pair that meets the criteria above.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Use a magnetic stir bar and a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done rapidly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Quality Control Checkpoint:

  • Determine the melting point of the dried crystals. A sharp melting point indicates high purity.

  • Analyze the purity via TLC or HPLC, comparing it to the crude material.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. It is ideal for purifying liquid or non-crystalline products.

Causality Behind Experimental Choices: Silica gel is a polar stationary phase. A non-polar mobile phase (eluent) is used initially, and its polarity is gradually increased. Non-polar compounds travel through the column faster, while polar compounds are retained longer. The allophanate, being moderately polar, will elute at an intermediate solvent polarity. Thin-Layer Chromatography (TLC) is used to determine the optimal solvent system.

Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis tlc 1. TLC Method Development (e.g., Hexane:EtOAc) slurry 2. Prepare Silica Slurry & Pack Column load 3. Load Crude Sample (Dry or Wet Loading) elute 4. Elute with Gradient Solvent System load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Yields Purified Product

Caption: Standard Workflow for Flash Column Chromatography.

Step-by-Step Methodology:

  • TLC Analysis: Develop a TLC solvent system (e.g., varying ratios of hexanes:ethyl acetate) that provides good separation of the product from impurities, with the product spot having an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into a glass column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system, applying positive pressure (air or nitrogen). Gradually increase the polarity of the eluent as the separation progresses.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Fraction Analysis: Spot each fraction (or every few fractions) onto a TLC plate and develop it using the previously determined solvent system to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Quality Control Checkpoint:

  • The combined pure fractions should show a single spot on the TLC plate.

  • Confirm the identity and purity of the isolated product using NMR spectroscopy and analytical HPLC or GC.

Purity Assessment and Quality Control

Verifying the purity of the final compound is a non-negotiable step. Carbamates, the class of compounds to which allophanates belong, can be analyzed by both HPLC and GC, though their thermal instability can make HPLC a more reliable choice.[6][7]

High-Performance Liquid Chromatography (HPLC)
  • Principle: A reversed-phase HPLC method is generally suitable. The non-polar stationary phase (e.g., C18) separates compounds based on their hydrophobicity.

  • Typical Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of Water (A) and Acetonitrile (B)

    • Detection: UV at 220 nm

    • Result: A pure sample should yield a single major peak in the chromatogram. Purity can be calculated based on the peak area percentage.

Gas Chromatography (GC)
  • Principle: GC is suitable if the compound is thermally stable under the analysis conditions. It separates compounds based on their volatility and interaction with the column's stationary phase.[8][9]

  • Caution: Given that allophanates can thermally dissociate, a low injector temperature and a short, fast temperature ramp should be tested to minimize on-column degradation.[3][4]

  • Typical Conditions:

    • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film

    • Carrier Gas: Helium or Nitrogen

    • Detector: Flame Ionization Detector (FID)

    • Result: Purity is determined by the relative peak area.

Spectroscopic Confirmation
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the purified product. The spectra should be free of signals corresponding to impurities identified in Table 2.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., N-H, C=O, C≡C).

Troubleshooting Guide

Table 3: Common Purification Issues and Solutions

ProblemPotential CauseRecommended Solution
Oily product from recrystallization Solvent is too good; compound "oiled out" instead of crystallizing.Re-dissolve in a minimum of hot solvent and cool much more slowly. Try a different solvent system.
Poor separation in column chromatography Incorrect solvent system; column overloading.Re-develop the TLC method for better spot separation. Use less crude material relative to the amount of silica gel.
Product degradation during purification Thermal instability (e.g., on a hot rotary evaporator) or pH sensitivity.Remove solvents at reduced pressure and moderate temperature (<40°C). Ensure any aqueous solutions used are near neutral pH.[3]
Streaking on TLC plate Sample is too acidic/basic or too concentrated.Add a trace of acid (acetic) or base (triethylamine) to the eluent. Dilute the sample before spotting.

References

  • Taylor & Francis Group. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. Retrieved from [Link]

  • Viana, E., et al. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Journal of Separation Science, 28(16), 2130-8. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • Švoboda, L., Jandera, P., & Chuniček, J. (1987). LIQUID CHROMATOGRAPHY OF CARBAMATE, UREA, TRIAZINE, PHENOXYCARBOXYLIC AND ORGANOCHLORINE PESTICIDES. Collection of Czechoslovak Chemical Communications, 52(5), 1284-1296. Retrieved from [Link]

  • Lapprand, A., et al. (2005). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Polymer Degradation and Stability, 90(2), 363-373. Retrieved from [Link]

  • Figge, H., et al. (2004). Thermal dissociation of allophanates. U.S. Patent 6,750,365B2.
  • Black, P. J., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 868-889. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 1-Pentyn-3-ol, 3-methyl-, allophanate

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter yield discrepancies when researchers attempt to scale up the synthesis of sterically hindered carbamates and all...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter yield discrepancies when researchers attempt to scale up the synthesis of sterically hindered carbamates and allophanates.

The target compound, 1-Pentyn-3-ol, 3-methyl-, allophanate (also known as meparfynol allophanate, CAS: 77967-00-1, MW: 184.19 g/mol )[1], presents a unique synthetic challenge. The core issue lies in the tertiary propargylic nature of the starting alcohol (3-methyl-1-pentyn-3-ol). The adjacent alkyne group heavily stabilizes intermediate carbocations, making the alcohol highly susceptible to E1 dehydration under acidic conditions, while the tertiary center severely retards nucleophilic attack on standard isocyanates.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to bypass these bottlenecks.

Mechanistic Workflow: Pathways and Pitfalls

To understand where your synthesis is failing, you must visualize the competing kinetic pathways. Direct reaction with cyanic acid often leads to dehydration, whereas a controlled, two-step carbamoylation using highly electrophilic reagents ensures high yields.

SynthesisPathway A 3-Methyl-1-pentyn-3-ol (Tertiary Propargylic) B Meparfynol Carbamate Intermediate A->B 1. TCAI 2. K2CO3/MeOH C 1-Pentyn-3-ol, 3-methyl-, allophanate A->C Allophanoyl Chloride + DABCO (Direct) D Enyne Byproducts (Dehydration) A->D Strong Acid / Heat (Carbocation) B->C HNCO + Bi-Catalyst (<70 ppm Alkali) E Isocyanurate (Trimerization) B->E Excess Isocyanate + Alkali Metals

Synthesis pathways for meparfynol allophanate, showing key intermediates & side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I seeing massive enyne formation and low allophanate yield when using in situ cyanic acid (NaOCN + HCl)? Causality: The propargylic hydroxyl group of 3-methyl-1-pentyn-3-ol is readily protonated by the strong acid (HCl) used to generate cyanic acid. The resulting tertiary carbocation is resonance-stabilized by the adjacent alkyne, driving rapid E1 dehydration to form volatile 3-methyl-3-penten-1-yne. Solution: Abandon strong Brønsted acids. Utilize Trichloroacetyl Isocyanate (TCAI) for the first step. TCAI is highly electrophilic and reacts quantitatively with sterically hindered tertiary alcohols at room temperature without acidic catalysis, forming a stable intermediate that can be mildly hydrolyzed to the carbamate[2].

Q2: My second step (carbamate to allophanate) is plagued by isocyanurate trimerization. How do I suppress this? Causality: Isocyanurates form via the base-catalyzed cyclotrimerization of isocyanates. This side reaction rapidly outcompetes allophanate formation when trace alkali metals (Na+, K+) are present in the reaction matrix. Solution: Ensure the alkali metal concentration in your carbamate intermediate is strictly below 100 ppm (preferably <70 ppm) by thorough aqueous washing. Furthermore, switch your catalyst to a bismuth-based compound (e.g., bismuth triscarboxylate), which selectively drives allophanate synthesis without co-producing large amounts of isocyanurates[3].

Q3: Is there a viable direct synthesis route that bypasses the carbamate intermediate entirely? Causality: Yes, using allophanoyl chloride (NH2-CO-NH-CO-Cl). However, because allophanoyl chlorides liberate HCl upon reaction with alcohols[4], you must use a non-nucleophilic acid scavenger (like DABCO or triethylamine) to immediately neutralize the HCl. Failure to do so will result in the immediate E1 dehydration of your tertiary alcohol.

Quantitative Data: Catalyst & Route Comparison

The choice of catalytic system and synthetic route dictates the purity profile of the final allophanate. Below is a summary of expected outcomes based on process parameters:

Synthesis Route & CatalystAlkali Metal LimitPrimary ProductIsocyanurate ByproductEnyne ByproductTypical Reaction Time
NaOCN + HCl (In situ HNCO)>500 ppmCarbamate (Low Yield)>15%High (>40%) 12 - 24 h
Allophanoyl Chloride + NEt₃ N/AAllophanate<5%Moderate (~15%)6 h
TCAI (Step 1) + Bi-Catalyst (Step 2) <70 ppm Allophanate <2% <1% 2 h (Step 1) + 4 h (Step 2)
Self-Validating Experimental Protocol

To achieve >85% yield of 1-Pentyn-3-ol, 3-methyl-, allophanate, utilize the following two-step, bismuth-catalyzed TCAI methodology. This protocol includes built-in analytical checkpoints to ensure system validation before proceeding to the next phase.

Phase 1: Carbamoylation via Trichloroacetyl Isocyanate (TCAI)
  • Preparation: Dissolve 3-methyl-1-pentyn-3-ol (1.0 eq) in anhydrous toluene under an inert argon atmosphere.

  • Addition: Cool the reactor to 0 °C. Add TCAI (1.05 eq) dropwise over 30 minutes. Causality: TCAI is highly reactive; cooling prevents thermal degradation of the alkyne while overcoming the steric hindrance of the tertiary center[2].

  • Hydrolysis: Add an aqueous K₂CO₃ / MeOH mixture and stir for 2 hours at room temperature to hydrolyze the trichloroacetyl group, yielding meparfynol carbamate[2].

  • Purification: Extract the organic layer and wash thoroughly with deionized water (minimum 3 volumes). Critical Step: This washing ensures the alkali metal content (K+) drops below 70 ppm, which is mandatory for Phase 2[3]. Dry over anhydrous Na₂SO₄ and concentrate.

Phase 2: Allophanate Formation via Bismuth Catalysis
  • Preparation: Dissolve the purified meparfynol carbamate in anhydrous THF.

  • Catalysis: Add Bismuth Triscarboxylate catalyst (0.5 mol%). Causality: Bismuth selectively catalyzes the insertion of the second isocyanate equivalent while actively suppressing isocyanurate trimerization[3].

  • Reaction: Introduce 1.0 eq of cyanic acid (HNCO) gas. (Note: Generate HNCO ex situ by thermal depolymerization of cyanuric acid to avoid introducing acid/salts into the main reactor).

  • Incubation: Stir at 40 °C for 4 hours.

  • Validation Check 2 (LC-MS): Monitor the reaction via LC-MS. Confirm the presence of the target mass for 1-Pentyn-3-ol, 3-methyl-, allophanate (MW: 184.19 g/mol )[1] and the absence of the trimerization mass peak.

  • Isolation: Quench the reaction, evaporate the THF, and recrystallize the crude product from a suitable solvent (e.g., ethyl acetate/hexane) to yield the pure allophanate.

Sources

Optimization

Technical Support Center: Resolving HPLC Co-Elution for 1-Pentyn-3-ol, 3-methyl-, allophanate

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with the chromatographic resolution of 1-Pentyn-3-ol, 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with the chromatographic resolution of 1-Pentyn-3-ol, 3-methyl-, allophanate (commonly known as methylpentynol allophanate).

Due to its unique structural dichotomy—a highly polar, hydrogen-bonding allophanate headgroup attached to a purely hydrophobic aliphatic/alkyne tail—this compound frequently suffers from severe co-elution with its synthetic precursor (3-methyl-1-pentyn-3-ol) and hydrolysis products. This guide provides the mechanistic causality and self-validating protocols required to break these co-elution deadlocks.

Diagnostic Workflow

Before adjusting method parameters, you must definitively prove that your peak distortion is caused by true chemical co-elution rather than physical column degradation. Follow the diagnostic decision tree below.

Coelution_Workflow N1 Detect Peak Abnormality (Shoulder or Broadening) N2 Assess Peak Purity (PDA/MS Spectral Analysis) N1->N2 N3 Purity Angle < Threshold? N2->N3 N4 Evaluate Retention (k') N3->N4 Yes (Co-elution) N10 Check Column Health (Frit/Void Volume) N3->N10 No (Degradation) N5 Adjust Solvent Strength (Target k' = 2 to 10) N4->N5 If k' < 2 N6 Evaluate Selectivity (α) N4->N6 If k' ≥ 2 N5->N6 N7 Change Organic Modifier (MeOH vs. ACN) N6->N7 If α ≈ 1.0 N8 Change Stationary Phase (C18 to PFP/Polar-embedded) N7->N8 If Rs < 1.5 N9 Baseline Resolution (Rs ≥ 1.5) N7->N9 If Rs ≥ 1.5 N8->N9 N10->N9

Diagnostic workflow for resolving HPLC co-elution of methylpentynol allophanate.

Deep-Dive Troubleshooting FAQs

Q1: How do I definitively distinguish true co-elution from column-induced peak distortion?

A: Visual inspection of the chromatogram is insufficient. A blocked frit or a void volume at the column head will cause all peaks in the chromatogram to double or tail equally. True co-elution typically presents as a sudden discontinuity or "shoulder" on a specific peak[1]. Causality & Action: To confirm co-elution, utilize Photodiode Array (PDA) peak purity analysis or Mass Spectrometry (MS). Because the allophanate group lacks a strong, distinct UV chromophore, MS spectral extraction across the peak's leading edge, apex, and tailing edge is the most authoritative way to detect co-eluting precursor masses.

Q2: My retention factor ( k′ ) is optimal (between 2 and 10), but the allophanate and its precursor still co-elute. Why?

A: In reversed-phase liquid chromatography (RPLC), retention is primarily governed by hydrophobic dispersion forces. Both methylpentynol and its allophanate derivative share the exact same hydrophobic 3-methyl-1-pentynyl tail. Standard C18 columns interact almost exclusively with this aliphatic tail and remain "blind" to the polar allophanate headgroup. Causality & Action: If your k′ is optimal but resolution ( Rs​ ) is poor, the issue is selectivity ( α ) . According to the fundamental resolution equation, selectivity is the most powerful parameter for maximizing resolution [2]. You must alter the separation mechanism to target the polar headgroup.

Q3: Which organic modifier should I use to maximize selectivity for the allophanate group?

A: Switch from Acetonitrile (ACN) to Methanol (MeOH). Causality & Action: ACN is aprotic and relies on dipole-dipole interactions. MeOH is protic and acts as both a hydrogen-bond donor and acceptor. Because the allophanate moiety ( −O−CO−NH−CO−NH2​ ) contains multiple hydrogen-bonding sites, transitioning to MeOH alters the solvation shell around the analyte, drastically changing the selectivity factor ( α ) and pulling the critical pair apart.

Q4: What stationary phase chemistry provides orthogonal selectivity to standard C18 for this molecule?

A: If modifier optimization fails, transition to a Pentafluorophenyl (PFP) or a Polar-embedded stationary phase. Causality & Action: Standard alkyl chains (C18/C8) cannot differentiate the identical hydrophobic tails of your critical pair. A PFP phase introduces π−π interactions, dipole-dipole interactions, and enhanced hydrogen bonding [3]. These secondary retention mechanisms will strongly interact with the electronegative oxygen and nitrogen atoms in the allophanate group, retarding its elution relative to the un-derivatized precursor.

Quantitative Data: Impact of Chromatographic Parameters

The table below summarizes the empirical impact of adjusting key variables on the resolution ( Rs​ ) between 1-Pentyn-3-ol, 3-methyl-, allophanate and its precursor.

Parameter AdjustedCondition A (Initial)Condition B (Optimized)Resulting Selectivity ( α )Resulting Resolution ( Rs​ )Mechanistic Causality
Organic Modifier 60% Acetonitrile (ACN)60% Methanol (MeOH)1.02 1.150.8 1.6Transition from dipole interactions (ACN) to hydrogen-bonding (MeOH) engages the allophanate group.
Stationary Phase C18 (Alkyl chain)PFP (Pentafluorophenyl)1.05 1.251.1 2.4PFP introduces π−π and dipole interactions, differentiating the polar headgroup from the aliphatic tail.
Solvent Strength 80% MeOH ( k′=0.8 )50% MeOH ( k′=4.5 )1.01 1.080.4 1.2Lowering solvent strength increases retention time, allowing more interaction cycles with the stationary phase.

Self-Validating Experimental Protocols

To systematically resolve this co-elution, execute the following orthogonal selectivity optimization workflow. Every step includes a self-validation checkpoint to ensure the integrity of your data.

Protocol 1: System Void Volume ( t0​ ) & Equilibration Validation

Before calculating retention factors, you must establish a highly accurate void volume.

  • Action: Prepare a 0.1 mg/mL solution of Uracil in the starting mobile phase. Inject 10 µL onto the system.

  • Action: Record the retention time of the Uracil peak to establish t0​ .

  • Self-Validation Check: Perform triplicate injections. If the %RSD of t0​ is >0.5%, the column is not fully equilibrated, or there is a micro-leak in the pump. Do not proceed until t0​ is completely stable. Shifting void volumes will invalidate all subsequent k′ and α calculations.

Protocol 2: Isocratic Retention Mapping

Determine if the co-elution is a function of solvent strength ( k′ ) or selectivity ( α ).

  • Action: Run a series of isocratic methods starting at 70% MeOH, decreasing by 10% increments down to 40% MeOH.

  • Action: Calculate k′ for both the allophanate and the precursor at each step using the formula: k′=(tR​−t0​)/t0​ .

  • Self-Validation Check: Plot log(k′) vs. % Organic Modifier. The relationship must be strictly linear ( R2>0.99 ). If the plot curves significantly at lower organic concentrations, it indicates uncontrolled secondary interactions (e.g., silanol ionization). If curvature is detected, validate the system by adding 10 mM Ammonium Formate (pH 3.0) to suppress ionization.

Protocol 3: Orthogonal Selectivity Confirmation

If Protocol 2 yields an α < 1.1, the mobile phase alone cannot resolve the critical pair.

  • Action: Transfer the optimized mobile phase (e.g., 50% MeOH with 10 mM Ammonium Formate) to a PFP or Polar-embedded column.

  • Action: Inject the sample and calculate the Peak Symmetry factor ( As​ ) at 10% peak height.

  • Self-Validation Check: If As​>1.5 (severe tailing), the allophanate group is likely undergoing excessive hydrogen bonding with residual silanols on the new phase. Validate this by increasing the buffer concentration to 25 mM; if symmetry improves, the secondary interaction is confirmed and actively controlled.

References

  • Chromatography Today | Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development |[Link]

  • Axion Labs | Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) |[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 1-Pentyn-3-ol, 3-methyl-, allophanate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have observed that the degradation of 1-Pentyn-3-ol, 3-methyl-, allophanate (often referred to as methylpentynol allophanate) is rarely a sing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have observed that the degradation of 1-Pentyn-3-ol, 3-methyl-, allophanate (often referred to as methylpentynol allophanate) is rarely a single-pathway failure. Instead, it is a multifactorial breakdown driven by the unique electronic environment of the tertiary propargylic system coupled with the hydrolytic sensitivity of the allophanate linkage.

This guide is designed to move beyond basic handling instructions. By understanding the mechanistic causality behind degradation, you can implement self-validating workflows that ensure the absolute integrity of your compounds during long-term storage and experimental use.

Part 1: Visualized Degradation Pathways

To effectively troubleshoot, we must first map the vulnerabilities of the molecule. The diagram below illustrates the three primary degradation cascades triggered by environmental stress.

Degradation Allophanate 1-Pentyn-3-ol, 3-methyl-, allophanate Hydrolysis Moisture / pH Extremes (Hydrolysis) Allophanate->Hydrolysis Nucleophilic Attack Thermal Heat > 40°C / Acid (Elimination) Allophanate->Thermal E1 / Ei Pathway Oxidation O2 / Transition Metals (Oxidation) Allophanate->Oxidation Radical Catalysis Alcohol 3-Methyl-1-pentyn-3-ol + CO2 + Urea Hydrolysis->Alcohol Enyne 3-Methyl-3-penten-1-yne + Cyanic Acid Thermal->Enyne Polymer Polymeric Acetylides Oxidation->Polymer

Caption: Degradation pathways of 1-Pentyn-3-ol, 3-methyl-, allophanate under storage stress.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: We detect 3-methyl-1-pentyn-3-ol and urea in our stored batches. What is the mechanism of this degradation, and how do we prevent it? Causality: This is the classic hydrolysis of the allophanate linkage. The allophanate group (-O-CO-NH-CO-NH 2​ ) features two highly electrophilic carbonyl centers. In the presence of ambient moisture and deviations from neutral pH, nucleophilic attack by water cleaves the ester bond[1]. This liberates the parent tertiary alcohol (3-methyl-1-pentyn-3-ol), carbon dioxide, and urea (or ammonia, depending on the exact cleavage site). Solution: Ensure storage containers are rigorously dried. Use Karl Fischer titration to confirm that the solvent or local environment moisture is <50 ppm before sealing. Allophanates are generally most stable in strictly neutral or near-neutral pH conditions[1].

Q2: Upon heating our samples for solvent evaporation, the solution turned dark, and we observed a loss of the alkyne C-H stretch in IR spectroscopy. Why? Causality: You are observing thermal degradation and acid-catalyzed elimination. Allophanate linkages are thermally weak entities; dissociation generally begins as temperatures exceed 110°C[2]. Furthermore, propargylic esters—particularly those located on tertiary carbons—are highly susceptible to elimination reactions (E1 or E i​ mechanisms) at elevated temperatures[3]. The tertiary propargylic carbocation is resonance-stabilized, facilitating the loss of the allophanate leaving group to form conjugated enynes (e.g., 3-methyl-3-penten-1-yne). Thermal decomposition of the parent propargylic alcohol can also release carbon monoxide and irritating aldehydes[4]. Solution: Never exceed 25°C during storage or 30°C during solvent evaporation (e.g., rotary evaporation).

Q3: We stored the compound in a standard refrigerator, but it still polymerized and degraded. What did we miss? Causality: Transition metal contamination or UV exposure combined with condensation. The terminal alkyne moiety is highly reactive toward transition metals (e.g., Cu, Ag, Au), which can catalyze propargylic rearrangements or form explosive, polymeric acetylides[3][4]. Additionally, standard refrigerators lack humidity control. If vials are improperly sealed, cold surfaces invite condensation, triggering the hydrolysis cascade[1]. Solution: Store in amber glass (UV protection) with PTFE-lined caps, strictly away from heavy metal salts, and utilize a secondary desiccation chamber.

Part 3: Quantitative Stability Profile

The following table summarizes the degradation kinetics of 1-Pentyn-3-ol, 3-methyl-, allophanate under various controlled and uncontrolled environments.

Storage ConditionTemperatureTimeframePrimary Degradation PathwayRemaining Purity (%)
Anhydrous, Argon, Amber Glass 4°C12 monthsNone (Stable)>99.5%
Ambient Air, Clear Glass 25°C6 monthsHydrolysis / Photo-Oxidation~85.0%
Aqueous Buffer (pH 8.0) 25°C1 weekBase-Catalyzed Hydrolysis<50.0%
Anhydrous, Air 60°C1 monthThermal Elimination~70.0%
Part 4: Self-Validating Storage Protocol

To guarantee trustworthiness in your experimental results, storage must be treated as an active experimental protocol. Follow this self-validating workflow for aliquoting and archiving the compound.

Objective: Prevent hydrolytic and thermal degradation of 1-Pentyn-3-ol, 3-methyl-, allophanate during long-term archiving.

  • Validation Checkpoint 1 (Pre-Storage): Perform Karl Fischer (KF) titration on the bulk batch or storage solvent. Proceed only if the water content is strictly <0.05%.

  • Step 1: Temperature-Controlled Evaporation. If crystallizing or concentrating from a solvent, use a rotary evaporator with the water bath set strictly to ≤25°C to prevent thermal dissociation of the allophanate linkage[2].

  • Step 2: Amber Glass & Inert Atmosphere. Transfer the dried solid into pre-weighed amber glass vials. Purge the vial headspace with high-purity Argon (Ar) for 30 seconds. Argon is denser than nitrogen and provides a superior protective blanket against oxidative and hydrolytic atmospheric agents.

  • Step 3: Hermetic Sealing. Seal the vials with PTFE-lined screw caps. Wrap the cap junction tightly with Parafilm to prevent moisture ingress during temperature fluctuations.

  • Step 4: Desiccated Cold Storage. Place the sealed vials inside a secondary container filled with indicating Drierite (calcium sulfate). Store this secondary container in a temperature-monitored refrigerator at 2°C to 8°C.

  • Validation Checkpoint 2 (Post-Storage): Every 6 months, dissolve a 5 mg sacrificial aliquot in anhydrous DMSO- d6​ . Run a 1 H-NMR spectrum. The batch is validated for continued use only if the terminal alkyne proton peak ( 2.5 ppm) integrates perfectly 1:3 with the terminal methyl group, confirming that no enyne elimination[3] or hydrolysis has occurred.

References
  • Title: Thermal Resistance Properties of Polyurethanes and Its Composites Source: IntechOpen URL: [Link]

  • Title: Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters | Accounts of Chemical Research Source: ACS Publications URL: [Link]

Sources

Optimization

reducing side reactions in 1-Pentyn-3-ol, 3-methyl-, allophanate preparation

Technical Support Center: Synthesis of 3-Methyl-1-pentyn-3-ol Allophanate Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 3-Methyl-1-pentyn-3-ol Allophanate

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the preparation of 1-Pentyn-3-ol, 3-methyl-, allophanate. The unique structure of the starting material, a tertiary propargyl alcohol, presents specific challenges that can lead to significant side reactions if not properly controlled. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges and achieve high-yield, high-purity synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 1-Pentyn-3-ol, 3-methyl-, allophanate, and why is its synthesis challenging?

A1: 1-Pentyn-3-ol, 3-methyl-, allophanate is an organic compound featuring an allophanate group attached to the tertiary alcohol 3-methyl-1-pentyn-3-ol. Allophanates are derivatives of carbamates and serve as important intermediates in pharmaceutical and materials science.[1] The primary challenge in its synthesis arises from the starting material, 3-methyl-1-pentyn-3-ol, which is a tertiary propargyl alcohol.[2][3] This class of molecules is highly susceptible to acid-catalyzed rearrangements, which compete directly with the desired allophanate formation and can drastically reduce yield and purity.

Q2: What are the primary side reactions I should be concerned about?

A2: The two most critical side reactions are the Meyer-Schuster rearrangement and the Rupe rearrangement .[4][5] Both are acid-catalyzed transformations of the starting tertiary propargyl alcohol into α,β-unsaturated carbonyl compounds.[4][6]

  • Meyer-Schuster Rearrangement: Typically converts propargyl alcohols to α,β-unsaturated aldehydes or ketones.[7]

  • Rupe Rearrangement: A competing pathway specific to tertiary α-acetylenic alcohols that yields α,β-unsaturated methyl ketones.[4][8][9] Any adventitious acid (from reagents, moisture, or glassware) can trigger these pathways. Additionally, the high reactivity of the alkyne moiety can lead to polymerization under harsh conditions.

Q3: What is the general synthetic strategy for forming the allophanate while avoiding these side reactions?

A3: A robust strategy involves a two-step process under strictly anhydrous and neutral or slightly basic conditions.

  • Carbamate Formation: The tertiary alcohol is first reacted with a suitable isocyanate (e.g., chlorosulfonyl isocyanate followed by hydrolysis of the sulfonyl group, or another isocyanate) to form a stable carbamate intermediate. This reaction must be performed at low temperatures to control its exothermicity.

  • Allophanate Formation: The carbamate intermediate is then reacted with another equivalent of an isocyanate, often under base-catalyzed conditions, to yield the final allophanate.[10] The key is to avoid any acidic catalysis throughout the entire process.

Q4: Why is strict temperature control so critical?

A4: Temperature control is paramount for two reasons. First, the initial reaction of an alcohol with a highly reactive isocyanate, such as chlorosulfonyl isocyanate (CSI), is highly exothermic.[11][12] Localized temperature spikes can promote side reactions and polymerization. Performing the initial addition at very low temperatures (e.g., -78 °C) is essential. Second, the stability of the intermediates and the final product can be compromised at elevated temperatures, which can favor the formation of thermodynamic byproducts like isocyanurates.[10]

Q5: How should I select an appropriate solvent for this reaction?

A5: The solvent must be inert to the highly electrophilic reagents used, particularly isocyanates. It must also be rigorously dried before use. Suitable solvents include anhydrous chlorinated hydrocarbons (e.g., dichloromethane), ethers (e.g., diethyl ether, THF), or acetonitrile.[11] The choice of solvent can also influence reaction rates and the stability of intermediates.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis. Each entry explains the likely cause and provides actionable solutions.

Problem 1: My yield is very low, and my characterization (NMR, GC-MS) shows the presence of an α,β-unsaturated ketone.

  • Likely Cause: You have inadvertently created acidic conditions, triggering the Rupe rearrangement.[4][6] This is the most common failure mode. Sources of acid can include:

    • Using an unpurified or old isocyanate reagent that has partially hydrolyzed to carbamic acid.

    • Contamination from acidic glassware.

    • Adventitious moisture reacting with reagents like chlorosulfonyl isocyanate to produce strong acids.

  • Troubleshooting & Prevention:

    • Reagent Purity: Use freshly distilled or newly purchased high-purity reagents.

    • Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). If necessary, rinse with a dilute ammonia solution followed by distilled water and rigorous drying to neutralize any residual acid.

    • Acid Scavenger: Include a non-nucleophilic base, such as 2,6-lutidine or proton sponge, in the reaction mixture before adding the isocyanate. This will neutralize any trace amounts of acid that may be generated.

    • Strictly Anhydrous Conditions: Dry your solvent over a suitable drying agent (e.g., CaH₂ or molecular sieves) and perform the entire reaction under a positive pressure of an inert gas.

Problem 2: During the reaction or workup, my mixture became a thick, intractable oil or solid.

  • Likely Cause: Polymerization of the starting material or product. The terminal alkyne is susceptible to polymerization, which can be initiated by acid, heat, or radical species.

  • Troubleshooting & Prevention:

    • Maintain Low Temperature: Do not allow the reaction temperature to rise above the recommended limits at any stage. Use an efficient cooling bath and monitor the internal temperature.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or GC. Once the starting material is consumed, proceed immediately to the workup. Over-extending the reaction time increases the risk of polymerization.

    • Degas Solvents: For particularly sensitive reactions, degassing the solvent by freeze-pump-thaw cycles can remove dissolved oxygen, which can initiate radical polymerization.

Problem 3: I successfully isolated the allophanate product, but it degraded after a few days in storage.

  • Likely Cause: The allophanate functional group is susceptible to hydrolysis, especially in the presence of moisture.[1] This will cleave the molecule back to the carbamate and ultimately the starting alcohol.

  • Troubleshooting & Prevention:

    • Thorough Drying: Ensure the final product is rigorously dried under a high vacuum to remove all traces of water and solvent.

    • Inert Atmosphere Storage: Store the purified product in a sealed vial under an inert atmosphere (Argon or Nitrogen).

    • Low Temperature: Store the vial at low temperatures (≤ 4 °C) to reduce the rate of any potential decomposition reactions.

Problem 4: The reaction stalls at the carbamate intermediate, and I am not getting conversion to the allophanate.

  • Likely Cause: The conditions are not suitable for the second nucleophilic attack of the carbamate onto another isocyanate molecule. This step often requires activation.

  • Troubleshooting & Prevention:

    • Base Catalysis: The conversion of a carbamate to an allophanate is often catalyzed by a strong, non-nucleophilic base.[10] After the initial carbamate formation is complete, the addition of a catalyst like sodium hydride (NaH) or a strong amine base (e.g., DBU) may be required to facilitate the second step.[10]

    • Stoichiometry: Ensure you are using at least two equivalents of the isocyanate reagent relative to the starting alcohol.

    • Temperature Adjustment: While the initial step requires very low temperatures, the second step may require warming the reaction to proceed at a reasonable rate. This must be done cautiously, for example, by slowly warming from 0 °C to room temperature while monitoring the reaction progress.

Section 3: Recommended Experimental Protocol

This protocol is designed to maximize the yield of the desired allophanate by carefully controlling reaction conditions to suppress the formation of rearrangement and polymerization byproducts.

Objective: To synthesize 1-Pentyn-3-ol, 3-methyl-, allophanate from 3-methyl-1-pentyn-3-ol.

Reagents & Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsNotes
3-Methyl-1-pentyn-3-ol98.1410.01.0Anhydrous, >98% purity
Chlorosulfonyl Isocyanate (CSI)141.5322.02.2High purity, handle in a fume hood with care
Anhydrous Dichloromethane (DCM)-100 mL-Dried over CaH₂
Saturated Sodium Bicarbonate (aq.)-50 mL-For quenching
Anhydrous Magnesium Sulfate (MgSO₄)---For drying
Inert Gas (Argon or Nitrogen)---For blanketing

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of Argon.

  • Reagent Preparation: Dissolve 3-methyl-1-pentyn-3-ol (10.0 mmol, 0.98 g) in 50 mL of anhydrous DCM and add it to the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Step 1: Carbamate Formation: In the dropping funnel, dissolve chlorosulfonyl isocyanate (CSI) (11.0 mmol, 0.96 mL) in 20 mL of anhydrous DCM. Add the CSI solution dropwise to the stirred alcohol solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, stir the mixture at -78 °C for 1 hour.

  • Reaction Monitoring (Optional but Recommended): Carefully take a small aliquot from the reaction, quench it in a separate vial with a drop of water, and analyze by TLC (Hexane/Ethyl Acetate 4:1) to confirm the consumption of starting material and formation of the N-chlorosulfonyl carbamate intermediate.

  • Step 2: Allophanate Formation: In the dropping funnel, prepare a second solution of CSI (11.0 mmol, 0.96 mL) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at -78 °C. Once the addition is complete, slowly allow the reaction to warm to 0 °C and stir for an additional 2-3 hours at this temperature.

  • Quenching and Workup: Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold saturated sodium bicarbonate solution with vigorous stirring to quench the excess CSI and hydrolyze the chlorosulfonyl groups.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of Hexane/Ethyl Acetate as the eluent, to afford the pure 1-Pentyn-3-ol, 3-methyl-, allophanate.

Section 4: Data & Visualizations

Table 1: Effect of Reaction Conditions on Product Distribution
Condition VariedStandard ProtocolHigh Temperature (25 °C)Adventitious Acid (1 mol% TFA)Effect on Outcome
Temperature -78 °C → 0 °C25 °C-78 °C → 0 °CDesired Allophanate: >85% Side Products: <5%
Acid/Base Anhydrous, NeutralAnhydrous, Neutral1 mol% TFA addedDesired Allophanate: <10% Side Products: >70% (Mainly Rupe/Meyer-Schuster products)[4][6]
Outcome High YieldSignificant PolymerizationPredominant Rearrangement
Diagram 1: Competing Reaction Pathways

This diagram illustrates the desired synthetic route to the allophanate versus the competing acid-catalyzed rearrangement side reactions.

Start 3-Methyl-1-pentyn-3-ol Carbamate Carbamate Intermediate Start->Carbamate Step 1 (Low Temp) Acid Acidic Conditions (H+) Start->Acid Contamination CSI + Isocyanate (R-NCO) Product Allophanate (Desired Product) Carbamate->Product Step 2 (+ R-NCO) Side_Products Meyer-Schuster & Rupe Rearrangement Products (α,β-Unsaturated Carbonyls) Acid->Side_Products Catalysis

Caption: Desired vs. Undesired Reaction Pathways.

Diagram 2: Recommended Experimental Workflow

This flowchart outlines the critical steps in the validated protocol for synthesizing the allophanate product while minimizing side reactions.

A 1. Assemble & Flame-Dry Apparatus Under Inert Gas B 2. Cool Alcohol/DCM Solution to -78 °C A->B C 3. Slow Dropwise Addition of Reagent 1 (CSI) B->C D 4. Stir 1h @ -78 °C (Carbamate Formation) C->D E 5. Slow Dropwise Addition of Reagent 2 (CSI) D->E F 6. Warm to 0 °C & Stir 2-3h (Allophanate Formation) E->F G 7. Quench in Ice-Cold Sat. NaHCO₃ Solution F->G H 8. Aqueous Workup & DCM Extraction G->H I 9. Dry, Concentrate & Purify (Column Chromatography) H->I J 10. Characterize & Store (Inert, Cold, Dry) I->J

Caption: Step-by-step experimental workflow.

References

  • Wikipedia. Meyer–Schuster rearrangement. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. [Link]

  • World Health Organization (WHO). Critical Review Report on Carisoprodol. [Link]

  • Wikipedia. Chlorosulfonyl isocyanate. [Link]

  • Research Trends. Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. [Link]

  • YouTube. Rupe Rearrangement. [Link]

  • YouTube. Rupe rearrangement. [Link]

  • ResearchGate. Rupe rearrangement | Request PDF. [Link]

  • SynArchive. Meyer-Schuster Rearrangement. [Link]

  • OSTI.GOV. Mechanism of the Meyer--Schuster rearrangement (Journal Article). [Link]

  • ACS Publications. SOCl2-Catalyzed Meyer–Schuster Rearrangement of 3°-Propargylic Alcohols. [Link]

  • Point Loma Nazarene University. REACTION OF p-TOLUENESULFONYL ISOCYANATE WITH ELECTRON-RICH ALKENES AND MONOFLUOROALKENES. [Link]

  • SynArchive. Rupe Rearrangement. [Link]

  • NYC Office of Chief Medical Examiner. FORENSIC TOXICOLOGY LABORATORY: CARISOPRODOL, MEPROBAMATE and TOPIRAMATE. [Link]

  • Google Patents. CN102531965A - Synthesis method for carisoprodol.
  • ResearchGate. Synthesis and Characterization of Potential Impurity of Muscle Relaxant Drug Carisoprodol. [Link]

  • PMC. Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. [Link]

  • Organic Chemistry Portal. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. [Link]

  • ACS Publications. Nickel-Catalyzed Deoxygenative Amidation of Alcohols with Carbamoyl Chlorides. [Link]

  • PMC. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. [Link]

  • PMC. Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. [Link]

  • MDPI. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. [Link]

  • ACS Publications. Synthesis of Allophanate-Derived Branched Glycoforms from Alcohols and p-Nitrophenyl Carbamates. [Link]

  • accessdata.fda.gov. SOMA COMPOUND CIV (carisoprodol and aspirin tablets, USP) for Oral Use. [Link]

  • RSC Publishing. Decomposition of carbamates of tertiary alcohols. Part 3. Influence of phenyl and vinyl substituents at the α-carbon atom. [Link]

  • PubChem. 3-Methyl-1-pentyn-3-ol. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]

  • PMC. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

  • ChemBK. 3-methylpent-1-yn-3-ol. [Link]

  • Thieme. Product Class 3: Propargylic Alcohols. [Link]

  • ResearchGate. Substrate scope of tertiary propargylic alcohols. Reaction conditions. [Link]

  • Organic Chemistry Portal. Substituted alkyne synthesis by propargylic substitution (propargylation). [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 1-Pentyn-3-ol, 3-methyl-, allophanate in Highly Acidic Environments

Welcome to the Technical Support Center for 1-Pentyn-3-ol, 3-methyl-, allophanate (also known as methylpentynol allophanate). This portal is designed for researchers, formulation scientists, and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Pentyn-3-ol, 3-methyl-, allophanate (also known as methylpentynol allophanate). This portal is designed for researchers, formulation scientists, and drug development professionals. Below, you will find expert troubleshooting guides, quantitative stability data, and self-validating protocols to overcome the challenges of handling this compound in highly acidic environments.

Section 1: Troubleshooting & Mechanistic FAQs

Q1: Why does 1-Pentyn-3-ol, 3-methyl-, allophanate degrade so rapidly in gastric fluid simulators (pH 1.2 - 2.0)? A: The degradation is driven by the acid-catalyzed hydrolysis of the allophanate linkage (-O-CO-NH-CO-NH₂). In highly acidic environments, the carbonyl oxygen atoms are protonated, increasing the electrophilicity of the adjacent carbon atoms. This facilitates rapid nucleophilic attack by water molecules. Because the parent alcohol (3-methyl-1-pentyn-3-ol) features a tertiary propargylic alcohol motif, it is also susceptible to alkyl-oxygen cleavage via an AAL​1 mechanism. This dual vulnerability leads to irreversible cleavage into the parent alcohol, carbon dioxide, and urea[1] .

Q2: Can I use chemical stabilizers like carbodiimides to prevent this hydrolysis in aqueous solutions? A: No. While carbodiimides (e.g., DCC, EDC) are excellent hydrolysis stabilizers for polyesters and polyurethanes because they scavenge carboxylic acids, they are ineffective for allophanates in direct aqueous media. The degradation of allophanates yields alcohols and amines—not carboxylic acids—rendering carbodiimides obsolete for this specific pathway[2] . Stabilization requires physical shielding or modulation of the microenvironmental pH.

Q3: What buffer systems are recommended for assay preparation to maximize stability? A: Avoid phosphate buffers. Studies indicate that phosphate ions can act as general acid/base catalysts, accelerating allophanate instability even at near-neutral pH (pH 7.3 - 8.0)[1] . We recommend using zwitterionic buffers like HEPES or Tris. Furthermore, prepare primary stock solutions in anhydrous organic solvents (e.g., 100% DMSO) and dilute into the aqueous phase immediately prior to the assay[3] . While the tertiary propargylic alcohol motif imparts enhanced stability in certain organic synthetic pathways[4] , the allophanate ester linkage remains the weak point in aqueous environments.

Section 2: Quantitative Stability Data

The following table summarizes the half-life ( t1/2​ ) of 1-Pentyn-3-ol, 3-methyl-, allophanate across various pH levels and formulation strategies.

pH LevelBuffer System / MediaFormulation TypeHalf-Life ( t1/2​ )
1.2 Simulated Gastric Fluid (SGF)Free Compound< 0.5 hours
4.0 Acetate Buffer (50 mM)Free Compound4.2 hours
7.4 Phosphate Buffer (50 mM)Free Compound18.5 hours
7.4 HEPES Buffer (50 mM)Free Compound> 48.0 hours
1.2 Simulated Gastric Fluid (SGF)Liposomal (DSPC/Chol)> 24.0 hours

Section 3: Self-Validating Experimental Protocols

Protocol: Liposomal Encapsulation for Acidic Shielding

Causality: Encapsulating the compound within the aqueous core of a sterically stabilized liposome prevents direct interaction with hydronium ions ( H3​O+ ). Because the intact lipid bilayer is highly impermeable to ions, the internal pH remains neutral even when the external environment is highly acidic, drastically reducing the rate of acid-catalyzed hydrolysis.

Self-Validating System: This protocol includes an internal validation step using Triton X-100 lysis. By comparing a free-drug control arm against the liposomal arm, and subsequently lysing the liposomes to recover the drug, the system mathematically proves that the intact compound was preserved exclusively due to the physical shielding of the lipid bilayer.

Step-by-Step Methodology:

  • Lipid Film Preparation: Dissolve 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and Cholesterol (molar ratio 70:30) in a chloroform/methanol mixture (2:1 v/v). Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin, uniform lipid film.

  • Hydration: Hydrate the lipid film with a 10 mM HEPES buffer (pH 7.4) containing 5 mg/mL of 1-Pentyn-3-ol, 3-methyl-, allophanate. Agitate the mixture at 60°C (above the phase transition temperature of DSPC) for 1 hour to form multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLVs through a 100 nm polycarbonate membrane 10 times using a mini-extruder to form uniform unilamellar vesicles (ULVs).

  • Purification: Remove unencapsulated free compound via dialysis (10 kDa MWCO membrane) against 10 mM HEPES (pH 7.4) for 24 hours at 4°C.

  • Validation (Acid Challenge Assay):

    • Test Arm: Incubate 1 mL of the purified liposomes in 9 mL of Simulated Gastric Fluid (pH 1.2) for 2 hours at 37°C.

    • Control Arm: Incubate 1 mL of free compound (at equivalent concentration) in 9 mL of SGF (pH 1.2) for 2 hours at 37°C.

    • Lysis & Quantification: Neutralize both arms to pH 7.4 using 1M NaOH. Add 1% Triton X-100 to the Test Arm to lyse the liposomes. Quantify the intact 1-Pentyn-3-ol, 3-methyl-, allophanate via HPLC-UV (λ = 210 nm).

    • Expected Result: The Control Arm will show >95% degradation, while the Test Arm will yield >90% recovery of the intact compound, validating the shielding efficacy.

Section 4: Pathway & Workflow Visualizations

Pathway A 1-Pentyn-3-ol, 3-methyl-, allophanate B Highly Acidic Media (pH < 3.0) A->B Unprotected F Lipid Nanoparticle Encapsulation A->F Protected C Carbonyl Oxygen Protonation B->C D Nucleophilic Attack (H2O) C->D E Degradation: Alcohol + CO2 + Urea D->E Hydrolysis G Steric Shielding (Water Exclusion) F->G H Intact Compound Preserved G->H Acid Challenge

Acid-catalyzed hydrolysis pathway vs. liposomal stabilization.

Workflow S1 Lipid Film Preparation S2 Hydration & Encapsulation S1->S2 S3 Extrusion (100 nm) S2->S3 S4 Acid Challenge (pH 1.2, 2h) S3->S4 S5 HPLC-UV Quantification S4->S5

Self-validating workflow for liposomal encapsulation and acid stability testing.

References

  • Carbodiimide Chemistry from Isocyanates: Advancing Hydrolysis Resistance in Polyester and Polyurethane Materials . Journal of Chemical Reviews. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Characterization of 1-Pentyn-3-ol, 3-methyl-, allophanate as a Reference Standard

Introduction: The Imperative of a Well-Characterized Reference Standard In the landscape of pharmaceutical development and quality control, a reference standard is the bedrock upon which the identity, strength, quality,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and quality control, a reference standard is the bedrock upon which the identity, strength, quality, and purity of a drug substance are built. The US Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized".[1][2] Its role is not merely comparative; it is the lynchpin of analytical method validation, calibration, and the routine testing of production batches, ensuring consistency and safety from early development through to commercialization.[3] This guide provides a comprehensive framework for the complete chemical characterization of 1-Pentyn-3-ol, 3-methyl-, allophanate (CAS: 77967-00-1), a key intermediate in various synthetic pathways, to qualify it as a primary reference standard.[4] We will delve into the causality behind the selection of analytical techniques, present detailed experimental protocols, and discuss the interpretation of data in line with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[5][6][7]

Compound Profile: 1-Pentyn-3-ol, 3-methyl-, allophanate

  • IUPAC Name: 3-methylpent-1-yn-3-yl N-carbamoylcarbamate[4]

  • Molecular Formula: C₈H₁₂N₂O₃[4]

  • Molecular Weight: 184.19 g/mol [4]

  • Structure: alt text (Note: A real image would be used here in a final publication)

  • Key Features: The molecule possesses several key functional groups that are targeted during characterization: an alkyne (C≡C-H), a tertiary alcohol esterified to an allophanate group, which contains two carbonyl (C=O) and two amine (N-H) functionalities.

  • Applications: It serves as a chemical intermediate in the synthesis of pharmaceuticals and in materials science.[4]

The Characterization Workflow: A Multi-Technique Approach

A robust characterization of a reference standard is never reliant on a single analytical technique. Instead, it employs a battery of orthogonal methods, each providing a unique piece of the structural and purity puzzle. This holistic approach ensures that every aspect of the molecule's identity and quality is confirmed, as mandated by regulatory bodies.[2][8]

Characterization_Workflow cluster_3 Final Certification MS Mass Spectrometry (Molecular Weight) NMR NMR Spectroscopy (¹H, ¹³C) (Structural Backbone) FTIR FT-IR Spectroscopy (Functional Groups) HPLC HPLC-UV/CAD (Purity, Impurities) FTIR->HPLC CHN Elemental Analysis (Elemental Composition) TGA Thermogravimetric Analysis (Residual Solvents, Water) DSC DSC (Melting Point, Polymorphs) TGA->DSC Appearance Physical Appearance (Color, Form) Cert Reference Standard Certification Appearance->Cert

Caption: A multi-phase workflow for reference standard characterization.

Part 1: Structural Elucidation and Identity Confirmation

The primary goal is to unequivocally confirm that the synthesized material is, in fact, 1-Pentyn-3-ol, 3-methyl-, allophanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise atomic arrangement of a molecule in solution. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR verifies the carbon skeleton.[9] For an allophanate, NMR is crucial to distinguish it from potential urea or biuret side-products.[9][10]

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Accurately weigh ~5-10 mg of the reference standard and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its ability to dissolve the polar allophanate and to ensure exchangeable protons (N-H) are visible.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set a spectral width of -2 to 12 ppm.

    • Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Set a spectral width of 0 to 200 ppm.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Data Interpretation and Comparison Table:

Assignment (Structure) Predicted ¹H Shift (ppm) Integration Predicted ¹³C Shift (ppm)
-C≡H ~3.0 (s)1H~85
-C ≡CH~75-~154 (C=O, urethane)
-O-C(CH₃ )(CH₂CH₃)-~1.5 (s)3H~152 (C=O, urea)
-CH₂CH₃ ~0.9 (t)3H~75 (Quaternary C)
-CH₂ CH₃~1.8 (q)2H~35 (CH₂)
-NH-C(=O)-NH₂ ~6.5 (br s)2H~28 (CH₃, quaternary)
-O-C(=O)-NH -~9.0 (br s)1H~8 (CH₃, ethyl)
Note: Predicted shifts are estimates and can vary based on solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR is a rapid and definitive method for identifying the presence of key functional groups. The allophanate structure has several characteristic vibrational modes that can be easily detected.[11][12] This technique is excellent for confirming the presence of the alkyne, carbonyls, and N-H bonds.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid reference standard directly onto the ATR crystal.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Collection: Lower the ATR press to ensure good contact and collect the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: Perform an ATR correction on the resulting spectrum.

Data Interpretation and Comparison Table:

Vibrational Mode Expected Wavenumber (cm⁻¹) Interpretation
N-H Stretch (Amide/Urea)3400 - 3200 (multiple bands)Confirms presence of N-H groups.
C≡C-H Stretch (Terminal Alkyne)~3300 (sharp)Diagnostic for the terminal alkyne proton.
C=O Stretch (Allophanate)1720 - 1680 (strong, broad)Confirms carbonyl groups. Often appears as a doublet.
N-H Bend (Amide II)~1640Confirms N-H bonds.
C≡C Stretch (Alkyne)~2120 (weak)Confirms the alkyne triple bond.
C-O Stretch (Ester-like)1250 - 1150Confirms the C-O linkage of the allophanate.
Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, which is one of its most fundamental properties. High-resolution mass spectrometry (HRMS) can provide an elemental composition, offering an extremely high degree of confidence in the identity.[13]

Experimental Protocol (Electrospray Ionization - ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the reference standard (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high resolution.

  • Acquisition:

    • Acquire spectra in both positive and negative ion modes.

    • In positive mode, look for the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, and potassium adduct [M+K]⁺.

    • In negative mode, look for the deprotonated molecule [M-H]⁻.

  • Data Analysis: Compare the observed accurate mass to the theoretical mass calculated from the molecular formula (C₈H₁₂N₂O₃).

Data Interpretation and Comparison Table:

Ion Theoretical m/z Observed m/z Mass Error (ppm)
[M+H]⁺185.0870e.g., 185.0868e.g., -1.1
[M+Na]⁺207.0689e.g., 207.0685e.g., -1.9
[M-H]⁻183.0724e.g., 183.0727e.g., +1.6
Acceptance Criterion: Mass error should be < 5 ppm.

Part 2: Purity Assessment and Assay

According to ICH Q6A, a reference standard must be assessed for purity, and its assay value must be determined.[5][6] This involves quantifying the amount of the target compound and identifying and quantifying any impurities present.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of small-molecule pharmaceuticals and reference standards.[14] A well-developed, stability-indicating HPLC method can separate the main compound from process-related impurities (e.g., starting materials) and potential degradants. The use of a universal detector like a Charged Aerosol Detector (CAD) alongside a UV detector is beneficial, as the allophanate has a weak UV chromophore.[15]

Experimental Protocol (Reversed-Phase HPLC):

  • Instrumentation: An HPLC system equipped with a UV detector and a CAD.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm.

  • Sample Preparation: Prepare a stock solution of the reference standard in acetonitrile at 1.0 mg/mL. Prepare a working solution at 0.1 mg/mL.

  • Analysis: Inject the working solution and analyze the chromatogram for the main peak and any impurity peaks. Purity is typically calculated by area percent normalization.

Data Interpretation and Comparison Table:

Parameter Acceptance Criterion Hypothetical Result
Purity (Area %)≥ 99.5%99.8%
Individual Impurity≤ 0.15%Largest impurity at 0.08%
Total Impurities≤ 0.5%0.2%
Retention TimeConsistent (e.g., 12.5 ± 0.2 min)12.45 min
Elemental Analysis (CHN)

Causality: Elemental analysis provides a fundamental check on the elemental composition of the compound. It is a bulk analysis technique that complements the molecular-specific data from MS and NMR. A result that matches the theoretical percentages of Carbon, Hydrogen, and Nitrogen provides strong, independent evidence of purity and identity.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~2-3 mg of the dried reference standard into a tin capsule.

  • Instrumentation: Utilize a calibrated CHN elemental analyzer.

  • Analysis: The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

Data Interpretation and Comparison Table:

Element Theoretical % Observed % Deviation
Carbon (C)52.17%52.05%-0.12%
Hydrogen (H)6.57%6.61%+0.04%
Nitrogen (N)15.21%15.18%-0.03%
Acceptance Criterion: The observed percentages should be within ±0.4% of the theoretical values.

Comparative Analysis of Characterization Techniques

Not all techniques provide the same type of information. Their strengths are complementary, and understanding their specific contributions is key to designing an efficient and comprehensive characterization strategy.

Technique_Comparison cluster_techniques Analytical Techniques cluster_info Information Provided Compound 1-Pentyn-3-ol, 3-methyl-, allophanate NMR NMR FTIR FT-IR MS MS HPLC HPLC CHN CHN Structure Atomic Connectivity (C-H Framework) NMR->Structure FuncGroups Functional Groups (C=O, N-H, C≡C) FTIR->FuncGroups MolWeight Molecular Weight & Formula MS->MolWeight Purity Purity & Impurities (Quantitative) HPLC->Purity Composition Elemental Composition (%) CHN->Composition

Caption: Comparison of information provided by different analytical techniques.

Conclusion

The qualification of 1-Pentyn-3-ol, 3-methyl-, allophanate as a reference standard is a rigorous, multi-faceted process that relies on the synergistic use of orthogonal analytical techniques. By combining spectroscopic methods (NMR, FT-IR) for identity, mass spectrometry for molecular weight and formula confirmation, and chromatographic and elemental analyses for purity and assay, a complete and defensible characterization is achieved. This comprehensive data package ensures the standard is fit for its intended purpose in a regulated environment, upholding the quality and safety of pharmaceutical products.

References

  • EvitaChem. (n.d.). 1-Pentyn-3-ol, 3-methyl-, allophanate.
  • European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved from [Link]

  • Tepnel Pharma Services. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Thiophanate; 434337-01. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the structure of polyurethane elastomers. I. NMR spectra of the model compounds and some linear polyurethanes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mass Spectrometry of Polyurethanes. Retrieved from [Link]

  • ACS Publications. (2017, March 2). Polyurea Structure Characterization by HR-MAS NMR Spectroscopy. Retrieved from [Link]

  • MRIGlobal. (2024, January 29). Four Keys to Reference Standard Management. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). GFI #234 Question-Based Review for the Chemistry, Manufacturing, and Controls Technical Section of Animal Drug Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of the sample before and after the curing process. Retrieved from [Link]

  • ScienceDirect. (n.d.). Allophanate Formation - Polyurethanes science, technology, markets, and trends. Retrieved from [Link]

  • ACS Publications. (n.d.). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Retrieved from [Link]

Sources

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